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  • Product: N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide
  • CAS: 361162-90-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, a valuable nitroaromatic intermediate for pharmaceutical and chemical rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, a valuable nitroaromatic intermediate for pharmaceutical and chemical research. The narrative emphasizes the causal logic behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The prescribed method is a robust two-step, one-pot synthesis commencing from the commercially available precursor, 5-Methoxy-2-methylaniline. The protocol details an initial acetylation to form the stable intermediate N-(5-Methoxy-2-methylphenyl)acetamide, followed by a regioselective nitration. This guide is structured to provide researchers, chemists, and drug development professionals with a self-validating system for producing the target compound with high purity and yield, complete with detailed procedural steps, safety protocols, and characterization checkpoints.

Introduction and Strategic Overview

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide belongs to the class of nitroaromatic compounds, which are pivotal building blocks in organic synthesis. The presence of reactive nitro and amide functionalities makes such molecules versatile precursors for developing more complex molecular architectures, including certain pharmaceuticals and agrochemicals[1]. While specific biological data for the title compound is not extensively documented, its structural motifs are present in molecules explored for a range of therapeutic applications[2].

The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is most effectively achieved through a strategically planned two-step electrophilic aromatic substitution sequence. A direct nitration of the parent aniline (5-Methoxy-2-methylaniline) is ill-advised due to the high reactivity of the amino group, which can lead to undesirable oxidation by nitric acid and a lack of regiochemical control[3].

Therefore, a superior and more controlled strategy involves:

  • Amine Protection: The amino group of the starting material, 5-Methoxy-2-methylaniline, is first protected via acetylation. This transformation to an acetamido group serves a dual purpose: it moderates the ring's activation to prevent polysubstitution and oxidation, and it leverages the acetamido group's steric bulk and electronic properties to direct the subsequent substitution.

  • Regioselective Nitration: The resulting N-(5-Methoxy-2-methylphenyl)acetamide intermediate is then subjected to nitration. The regiochemical outcome is dictated by the concerted directing effects of the substituents on the aromatic ring.

This guide provides a detailed methodology for this robust synthetic pathway.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the primary reagents and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Hazards
5-Methoxy-2-methylanilineC₈H₁₁NO137.18Acutely toxic, skin/eye irritant
Acetic AnhydrideC₄H₆O₃102.09Flammable, corrosive, severe skin/eye burns, harmful if inhaled
Glacial Acetic AcidC₂H₄O₂60.05Flammable, corrosive, severe skin/eye burns
Nitric Acid (70%)HNO₃63.01Strong oxidizer, corrosive, causes severe burns
Sulfuric Acid (98%)H₂SO₄98.08Corrosive, causes severe burns, strong dehydrating agent
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide C₁₀H₁₂N₂O₄ 224.22 [4]Assumed toxic; handle with care as with other nitroaromatic compounds. Avoid skin contact and inhalation.

Synthetic Pathway: Mechanism and Regioselectivity

The chosen synthetic route is a classic example of leveraging protecting groups to achieve a desired substitution pattern in a multi-substituted benzene ring.

Step 1: Acetylation of 5-Methoxy-2-methylaniline

The first step is the nucleophilic acyl substitution reaction where the lone pair of electrons on the nitrogen atom of 5-Methoxy-2-methylaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the amide, N-(5-Methoxy-2-methylphenyl)acetamide.

Step 2: Electrophilic Nitration

The subsequent nitration is a critical, regioselective step. The nitrating agent is the nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

Rationale for Regioselectivity: The position of the incoming nitro group is directed by the three existing substituents on the N-(5-Methoxy-2-methylphenyl)acetamide intermediate:

  • -NHCOCH₃ (Acetamido) at C1: A moderately activating, ortho-, para- director.

  • -CH₃ (Methyl) at C2: A weakly activating, ortho-, para- director.

  • -OCH₃ (Methoxy) at C5: A strongly activating, ortho-, para- director.

The available positions for substitution are C3, C4, and C6.

  • Position C4: This position is para to the directing acetamido group and ortho to the strongly activating methoxy group. This confluence of electronic effects makes C4 the most nucleophilic and, therefore, the most favorable site for electrophilic attack.

  • Position C6: This position is ortho to the acetamido group. However, it is subject to significant steric hindrance from the adjacent methyl group at C2 and the acetamido group at C1.

  • Position C3: This position is meta to the powerful directing groups (-NHCOCH₃ and -OCH₃), making it electronically disfavored.

Consequently, nitration occurs with high selectivity at the C4 position.

Synthetic_Scheme cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start 5-Methoxy-2-methylaniline Intermediate N-(5-Methoxy-2-methylphenyl)acetamide Start->Intermediate Step 1: Acetylation Acetic Anhydride, Glacial Acetic Acid Product N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Intermediate->Product Step 2: Nitration HNO₃, H₂SO₄ 0-10 °C

Caption: Overall two-step synthesis scheme.

Detailed Experimental Protocol

Safety First: This protocol involves highly corrosive and reactive chemicals. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration step is exothermic and requires strict temperature control to prevent runaway reactions.

Materials and Reagents
ReagentQuantity (per 10 mmol scale)Moles
5-Methoxy-2-methylaniline1.37 g10.0 mmol
Glacial Acetic Acid20 mL-
Acetic Anhydride1.12 mL (1.21 g)11.8 mmol
Sulfuric Acid (conc., 98%)10 mL-
Nitric Acid (conc., 70%)0.75 mL~12 mmol
Crushed Ice / Ice Water~200 g / 200 mL-
Ethanol (for recrystallization)As needed-
Step-by-Step Procedure

Part A: In-Situ Preparation of N-(5-Methoxy-2-methylphenyl)acetamide

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (10.0 mmol) of 5-Methoxy-2-methylaniline in 20 mL of glacial acetic acid. Stir until a clear solution is obtained.

  • Acetylation: To the stirring solution, add 1.12 mL (11.8 mmol) of acetic anhydride dropwise. A slight exotherm may be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 30 minutes. The formation of the acetylated intermediate is typically rapid. This solution is used directly in the next step without isolation.

Part B: Nitration to N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

  • Cooling: Place the flask containing the reaction mixture from Part A into an ice-salt bath and cool the internal temperature to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate, dry beaker or small flask, carefully prepare the nitrating mixture by slowly adding 0.75 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, which has been pre-chilled in an ice bath. Caution: This addition is highly exothermic. Add dropwise with continuous cooling and stirring.

  • Addition of Sulfuric Acid: While maintaining the reaction temperature below 10 °C, slowly add the remaining 5 mL of concentrated sulfuric acid to the main reaction flask containing the acetanilide solution.

  • Nitration Reaction: Add the cold nitrating mixture (from step 5) dropwise to the reaction flask over 15-20 minutes. Use a dropping funnel for better control. Crucial: Meticulously monitor the internal temperature and ensure it does not rise above 10 °C. The reaction mixture will likely turn a darker yellow or orange color.

  • Stirring Period: After the addition is complete, allow the reaction to stir in the ice bath for an additional 60-90 minutes to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Carefully and slowly pour the cold reaction mixture into a 400 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold water, while stirring vigorously. A yellow solid should precipitate.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at a low temperature (~50 °C).

Purification
  • Recrystallization: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a pale yellow crystalline solid. Dissolve the crude solid in a minimum amount of hot ethanol, and if necessary, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Workflow start Start prep Dissolve Amine in Acetic Acid start->prep acetylate Add Acetic Anhydride (Stir 30 min) prep->acetylate cool_rxn Cool Reaction Mixture (0-5 °C) acetylate->cool_rxn add_h2so4 Add conc. H₂SO₄ to Reaction < 10 °C cool_rxn->add_h2so4 prep_nitro Prepare Nitrating Mix (HNO₃ in H₂SO₄) < 10 °C nitrate Add Nitrating Mix Dropwise (Maintain < 10 °C) prep_nitro->nitrate add_h2so4->nitrate stir Stir in Ice Bath (60-90 min) nitrate->stir precipitate Pour into Ice Water stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water (until pH neutral) filter->wash dry Dry Product wash->dry purify Recrystallize (from Ethanol/Water) dry->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow diagram.

Protocol Validation and Characterization

To ensure the successful synthesis and purity of the final product, the following validation checkpoints are recommended:

  • In-Process Control (TLC): The progress of the nitration reaction can be monitored using Thin Layer Chromatography (TLC) on silica gel plates (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Melting Point: A sharp melting point for the recrystallized product is a strong indicator of high purity.

  • Spectroscopic Analysis: Unambiguous confirmation of the product's identity should be performed using standard spectroscopic methods:

    • FTIR Spectroscopy: To confirm the presence of key functional groups: N-H stretching (amide), C=O stretching (amide), and characteristic asymmetric and symmetric stretches for the NO₂ group.

    • ¹H NMR Spectroscopy: To confirm the substitution pattern on the aromatic ring and the presence of all expected proton signals (aromatic protons, methoxy protons, methyl protons, amide N-H, and acetyl methyl protons) with correct integrations and splitting patterns.

    • Mass Spectrometry: To confirm the molecular weight of the product (M/z = 224.22).

Conclusion

This guide details a reliable and logically sound protocol for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. By employing a protective acetylation strategy followed by a carefully controlled, regioselective nitration, the target compound can be produced efficiently. The emphasis on understanding the chemical rationale behind each step, combined with rigorous in-process controls and final characterization, provides researchers with a trustworthy method for accessing this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • Hines, J. E. III, Deere, C. J., Vaddi, P., Kondati, R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7, x220277. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. [Link]

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • data reports N-(4-Methoxy-2-nitrophenyl)acetamide - IUCr Journals. (2022). [Link]

  • (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - ResearchGate. (2025). [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4 - PubChem. [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

CAS Number: 196194-97-5 | Molecular Formula: C₁₀H₁₂N₂O₄ | Molecular Weight: 224.22 g/mol Abstract This technical guide provides a comprehensive scientific overview of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 196194-97-5 | Molecular Formula: C₁₀H₁₂N₂O₄ | Molecular Weight: 224.22 g/mol

Abstract

This technical guide provides a comprehensive scientific overview of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, a nitrated aromatic compound within the broader class of 4-alkoxyacetanilides. While this specific molecule is not widely commercialized, its structure is of significant interest to researchers in medicinal chemistry, toxicology, and synthetic chemistry. It serves as a case study in the non-enzymatic biotransformation of xenobiotics and presents a unique substitution pattern for further synthetic elaboration. This document details the compound's physicochemical properties, outlines a proposed synthetic pathway based on established chemical principles, and discusses its analytical characterization. Furthermore, it delves into the compound's structural analysis based on recent crystallographic studies and explores its potential biological implications and toxicological profile by analogy to related nitroaromatic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its scientific context.

Introduction and Scientific Context

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a substituted acetanilide that has recently been characterized as a product of biomimetic oxidation. Specifically, it is the major product formed when 2-methylmethacetin [N-(4-methoxy-2-methylphenyl)acetamide] is treated with peroxynitrite in the presence of bicarbonate, a reaction that mimics oxidative stress conditions in vivo.[1][2] This positions the compound as a potential biomarker or metabolite in studies of oxidative drug metabolism and cellular stress.

Its parent structure is related to a class of compounds known as 4-alkoxyacetanilides, which includes early synthetic analgesics and antipyretics like phenacetin and methacetin.[3] These predecessors were largely prodrugs that were metabolized to the active compound, 4-hydroxyacetanilide (acetaminophen).[1] The study of nitrated metabolites like N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is crucial for understanding the potential toxicological pathways of parent drugs under conditions of high oxidative or nitrosative stress.[4]

Physicochemical and Structural Properties

The structural and electronic properties of a molecule dictate its reactivity, stability, and potential biological interactions.

Summary of Properties
PropertyValueSource
CAS Number 196194-97-5[1]
Molecular Formula C₁₀H₁₂N₂O₄[1]
Molecular Weight 224.22 g/mol [1]
Appearance Colorless laths (recrystallized from water)[1]
Crystal System Orthorhombic[1]
Space Group Pbca[1]
Molecular Structure and Crystallography

Recent single-crystal X-ray diffraction studies have provided a definitive three-dimensional structure of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.[1] The analysis reveals significant information about the molecule's conformation.

The molecule is not perfectly planar. The acetamide substituent is twisted significantly out of the phenyl plane, forming a dihedral angle of 47.24(6)°.[1] This is attributed to steric hindrance from the adjacent methyl group. The nitro group is also twisted, but to a lesser extent, with a dihedral angle of 12.03(9)° relative to the phenyl plane.[1][4] In contrast, the methoxy group is nearly coplanar with the aromatic ring.[1]

In the crystalline state, the molecules are linked by intermolecular hydrogen bonds. The acetamide NH group acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule, forming chains that propagate through the crystal lattice.[1] This is a conventional "amide catemer" motif. Unlike some related isomers, there is no intramolecular hydrogen bond to the nitro group.[1]

Synthesis and Purification

While N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide can be sourced from specialty chemical suppliers, a robust understanding of its synthesis is critical for researchers who may need to produce it in-house or create derivatives.[1] A logical and efficient two-step synthesis starting from a commercially available precursor is proposed below.

Proposed Synthetic Pathway

The synthesis involves the acetylation of 4-methoxy-2-methylaniline to form an intermediate, N-(4-methoxy-2-methylphenyl)acetamide, followed by a regioselective nitration.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration A 4-Methoxy-2-methylaniline (Starting Material) C N-(4-methoxy-2-methylphenyl)acetamide (Intermediate) A->C Glacial Acetic Acid (Solvent) B Acetic Anhydride (Reagent) B->C E N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (Final Product) C->E Controlled Temp. D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a validated methodology for analogous transformations and is expected to be effective.

Step 1: Acetylation of 4-Methoxy-2-methylaniline

  • Rationale: The acetylation of the aniline nitrogen is a standard protecting group strategy and a key step in forming the final acetamide structure. Acetic anhydride in glacial acetic acid is a classic and high-yielding method for this transformation.

  • Materials:

    • 4-Methoxy-2-methylaniline (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Glacial acetic acid

  • Procedure:

    • Dissolve 4-methoxy-2-methylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add acetic anhydride to the solution at room temperature. An exotherm may be observed.

    • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.

    • Collect the white solid by vacuum filtration, wash thoroughly with water to remove residual acid, and dry in a vacuum oven. The resulting N-(4-methoxy-2-methylphenyl)acetamide should be of sufficient purity for the next step.

Step 2: Nitration of N-(4-methoxy-2-methylphenyl)acetamide

  • Rationale: The directing effects of the substituents on the aromatic ring are critical for achieving the desired regioselectivity. The methoxy group is a strong ortho-, para-director, and the acetamido group is a moderate ortho-, para-director. The position ortho to the methoxy group (C5) is sterically unhindered and electronically activated, making it the preferred site for electrophilic nitration.[1][2] Using a standard nitrating mixture (HNO₃/H₂SO₄) at low temperature minimizes side product formation.

  • Materials:

    • N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

  • Procedure:

    • In a flask, carefully dissolve the N-(4-methoxy-2-methylphenyl)acetamide from Step 1 in concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to a small amount of concentrated sulfuric acid in a separate, cooled flask.

    • Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not rise above 10°C.

    • After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

    • Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry.

Purification and Crystallization

The crude product can be purified by recrystallization. A published method for this specific compound involves using boiling deionized water.[1]

  • Procedure:

    • Dissolve the crude N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in a minimum amount of boiling deionized water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified colorless, lath-shaped crystals by filtration and dry under vacuum.

Analytical Characterization

While a full suite of analytical data is not publicly available, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR - Singlet (3H): Acetyl methyl protons (~2.2 ppm).- Singlet (3H): Aromatic methyl protons (~2.4 ppm).- Singlet (3H): Methoxy protons (~3.9 ppm).- Two Singlets (1H each): Aromatic protons on the highly substituted ring.- Broad Singlet (1H): Amide N-H proton (>8.5 ppm).
¹³C NMR - Aliphatic Carbons: Acetyl methyl (~25 ppm), Aromatic methyl (~20 ppm), Methoxy (~56 ppm).- Aromatic Carbons: Six distinct signals, with carbons attached to nitro and oxygen groups shifted downfield.- Carbonyl Carbon: Signal in the range of 168-170 ppm.
IR Spectroscopy - N-H Stretch: Sharp peak around 3300 cm⁻¹.- C=O Stretch (Amide I): Strong absorption around 1670-1690 cm⁻¹.- N-O Stretch (Nitro): Two strong bands, asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹).- C-O Stretch (Methoxy): Strong band around 1250 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 224.22.

Potential Biological Activity and Toxicology

There is no specific biological or toxicological data available for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. However, its classification as a nitroaromatic compound allows for an informed discussion of its potential hazards based on well-established principles for this class of chemicals.

Hypothesized Metabolic Activation Pathway

Nitroaromatic compounds are known to be subject to metabolic reduction, primarily by nitroreductase enzymes, to form highly reactive intermediates. This is a key mechanism of their toxicity.

Metabolism_Pathway A N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (Parent Compound, R-NO₂) B Nitroso Intermediate (R-NO) A->B Nitroreductase (+2e⁻) C Hydroxylamine Intermediate (R-NHOH) B->C Nitroreductase (+2e⁻) D Amine Metabolite (R-NH₂) C->D Nitroreductase (+2e⁻) E Cellular Macromolecules (DNA, Proteins) C->E Electrophilic Attack F Adduct Formation (Genotoxicity, Cytotoxicity) E->F

Caption: Hypothesized metabolic reduction of the nitro group.

The hydroxylamine intermediate (R-NHOH) is particularly reactive and can form covalent adducts with cellular nucleophiles like DNA and proteins, leading to genotoxicity and cytotoxicity.[3] This pathway is a significant concern for any compound bearing a nitroaromatic moiety.

Toxicological Concerns
  • Genotoxicity and Mutagenicity: As outlined in the metabolic pathway, the potential for forming DNA adducts makes this compound a suspected mutagen.

  • Methemoglobinemia: A common toxic effect of aniline and nitroaromatic compounds is the oxidation of hemoglobin to methemoglobin, which cannot effectively transport oxygen, leading to cyanosis.[3]

  • General Hazards: Nitroaromatic compounds are listed as "Priority Pollutants" by the U.S. Environmental Protection Agency (EPA) due to their toxicity and potential for environmental persistence.[3] Overexposure can lead to a range of health issues, including organ damage and neurological disorders.[3]

Safety and Handling

Given the potential toxicity, strict adherence to safety protocols is mandatory when handling N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition. Organic nitro compounds can be thermally sensitive and may decompose exothermically.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide stands as a molecule of considerable scientific interest, primarily due to its role as a product of biomimetic nitration of a drug-like scaffold. Its definitive structural characterization provides a valuable reference point for computational and medicinal chemists. While direct biological data is lacking, its identity as a nitroaromatic compound necessitates careful handling and suggests a potential for toxicity mediated by metabolic reduction. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers aiming to explore the chemistry and biological implications of this and related nitrated acetanilides. Further investigation is warranted to determine its specific biological activities and to fully elucidate its role in the broader context of drug metabolism and oxidative stress.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). Available at: [Link][1][5]

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(x220277). Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [PDF] Available at: [Link]

  • Pandey, G., & Jain, N. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link][3]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. Available at: [Link][2]

Sources

Foundational

A Comprehensive Technical Guide to N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

An In-depth Examination of its Physicochemical Properties, Synthesis, and Structural Characteristics for Researchers, Scientists, and Drug Development Professionals. Introduction This technical guide provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of its Physicochemical Properties, Synthesis, and Structural Characteristics for Researchers, Scientists, and Drug Development Professionals.

Introduction

This technical guide provides a detailed overview of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, a nitro-derivative of 2-methylmethacetin. It is important to note that while the topic of interest was specified as N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, the available scientific literature and chemical databases predominantly refer to the N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide isomer. This guide will focus on the latter, as it is the well-characterized compound with accessible data. This compound is of interest to researchers in medicinal chemistry and drug development due to its structural relation to known analgesic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₄[1][2][3]
Molecular Weight 224.22 g/mol [2][3]
CAS Number 196194-97-5[2][3]
IUPAC Name N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide[2][3]
Appearance Colorless laths[2]

Structural Elucidation

The molecular structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide has been determined by single-crystal X-ray diffraction.[2][3] The molecule consists of a substituted phenyl ring with four substituents that lie out of the phenyl plane to varying degrees.[1][2][3]

The key structural features include:

  • The methyl carbon atom is slightly out of the plane.[2][3]

  • The methoxy group is nearly coplanar with the benzene ring.[3]

  • The plane of the nitro group is twisted out of the phenyl plane.[1][2][3]

  • The acetamide substituent is significantly twisted out of the phenyl plane due to steric hindrance from the adjacent ortho substituents.[1][2]

In the crystal structure, molecules are linked by hydrogen bonds between the acetamide NH group and the carbonyl oxygen atom of an adjacent molecule, forming chains.[1][2][3]

G cluster_0 N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide Structure C1 C C2 C C1->C2 N_acetamide N C1->N_acetamide C3 C C2->C3 C_methyl_ring CH3 C2->C_methyl_ring C4 C C3->C4 C5 C C4->C5 O_methoxy O C4->O_methoxy C6 C C5->C6 N_nitro N C5->N_nitro C6->C1 C_acetamide C N_acetamide->C_acetamide O_acetamide O C_acetamide->O_acetamide C_methyl_acetamide CH3 C_acetamide->C_methyl_acetamide C_methoxy CH3 O_methoxy->C_methoxy O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: 2D chemical structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

Synthesis and Crystallization

Synthesis

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is a nitro-derivative of 2-methylmethacetin [N-(4-methoxy-2-methylphenyl)acetamide].[1] It can be formed via the peroxynitrite-mediated oxidation of 2-methylmethacetin under physiologically relevant pH and bicarbonate conditions.[1] This reaction is consistent with electrophilic nitration.

Commercial Availability

The compound has been sourced from commercial suppliers such as AmBeed (Arlington Heights, Illinois, USA).[2][3]

Crystallization

Crystals suitable for X-ray diffraction can be prepared by the slow cooling of a nearly saturated solution of the compound in boiling deionized water.[2]

Potential Applications

While specific applications for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide are not extensively documented, its structural similarity to phenacetin and methacetin suggests potential areas of investigation.[1] Phenacetin and its analogues were historically used as antipyretic and analgesic agents.[1] The introduction of a nitro group and an additional methyl group on the phenyl ring, as in the title compound, could modulate its pharmacological or toxicological properties. Its isolation from a reaction mimicking in vivo oxidative stress suggests it could be a potential metabolite of related pharmaceutical compounds.[3]

Safety and Handling

Specific safety and handling data for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide are not detailed in the provided search results. As with any chemical compound, it should be handled with appropriate personal protective equipment in a well-ventilated laboratory setting.

Conclusion

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is a well-characterized compound with a defined molecular and crystal structure. While its direct applications are yet to be fully explored, its relationship to historically significant analgesic compounds makes it a molecule of interest for further research in medicinal chemistry and toxicology. The synthesis via a biomimetic oxidation reaction also opens avenues for studying the in vivo metabolism of related compounds under conditions of oxidative stress.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6), x250470. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21260362, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link].

  • Srini Chem. Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Retrieved from [Link].

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6), x250470. [Link].

  • Hines, J. E., 3rd, Deere, C. J., Agu, O. A., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 11), 1089–1092. [Link].

Sources

Exploratory

An In-depth Technical Guide to the Solubility of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. In the absence of extensive published quantitative data, this document e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. In the absence of extensive published quantitative data, this document establishes a framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. By dissecting its molecular structure and physicochemical properties, we offer a reasoned prediction of its solubility profile. This is followed by a detailed, field-proven experimental protocol for the accurate determination of thermodynamic equilibrium solubility, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.

Introduction: The Significance of Solubility

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, a substituted acetanilide, represents a class of compounds with significant interest in medicinal chemistry and materials science. The utility of such a compound in any application, from its efficacy as a potential therapeutic agent to its viability as a synthetic intermediate, is fundamentally governed by its solubility. Solubility dictates the bioavailability of a drug, influences the choice of solvents for reaction and purification, and impacts formulation strategies.[1] An in-depth understanding of a compound's behavior in various solvent systems is therefore not merely academic but a critical prerequisite for successful research and development. This guide provides the theoretical foundation and practical methodology to characterize the solubility of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

Physicochemical Profile of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

To predict how a compound will dissolve, we must first understand the molecule itself. The key to predicting solubility lies in the interplay of its structural features, which dictate its polarity, hydrogen bonding capacity, and crystal lattice energy.

Table 1: Physicochemical Properties of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₄[2]
Molecular Weight 224.22 g/mol [3]
CAS Number 196194-97-5[3]
Key Functional Groups Acetamide (-NHC(O)CH₃), Methoxy (-OCH₃), Nitro (-NO₂), Methyl (-CH₃), Aromatic Ring[2]

The structure of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is characterized by a substituted benzene ring. The acetamide group possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The methoxy and nitro groups are also polar and can act as hydrogen bond acceptors.[2][4] However, crystal structure analysis reveals that the acetamide and nitro groups are twisted out of the plane of the phenyl ring, which can influence intermolecular interactions in the solid state and with solvent molecules.[2][3]

Theoretical Framework and Predicted Solubility Profile

The dissolution of a solid in a liquid is governed by thermodynamics, specifically the Gibbs free energy of dissolution (ΔG).[5] This process involves overcoming the solute-solute interactions within the crystal lattice and forming new solute-solvent interactions. The well-established principle of "like dissolves like" serves as a useful guide, indicating that a solute will dissolve best in a solvent of similar polarity.[5]

Analysis of Molecular Polarity and Interactions
  • Polar Moieties: The acetamide, methoxy, and nitro groups impart significant polarity to the molecule. The acetamide group is capable of both donating and accepting hydrogen bonds.[6]

  • Nonpolar Moieties: The benzene ring and the methyl group form the nonpolar backbone of the molecule.

  • Overall Polarity: The presence of multiple polar functional groups suggests that N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a polar molecule. However, the nonpolar surface area of the aromatic ring will also influence its interactions.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in various classes of organic solvents.[5][7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the acetamide group. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H of the acetamide group. High solubility is particularly anticipated in DMSO and DMF, which are excellent solvents for a wide range of polar organic compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, very low solubility is predicted in nonpolar solvents. The energy required to break the intermolecular forces in the solid crystal would not be sufficiently compensated by the weak van der Waals interactions with these solvents.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Limited to moderate solubility is expected. These solvents can interact with the polar parts of the molecule to some extent, but their capacity for hydrogen bonding is limited.

The logical flow from molecular properties to predicted solubility is illustrated below.

Caption: Relationship between molecular properties and predicted solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from prediction to quantification, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9] It involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium.

Core Principle

An excess amount of the solid solute is suspended in a known volume of solvent and agitated at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. After separating the solid and liquid phases, the concentration of the dissolved solute in the supernatant is measured analytically.

Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.

Materials and Equipment:

  • N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC with UV-Vis detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide to a series of vials (in triplicate for each solvent). A visible excess of solid should remain to ensure saturation.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time. A 24-hour period is typically sufficient to reach equilibrium, but this should be verified.[10]

    • Self-Validation Check: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). The solubility value should be constant across the later time points.

  • Phase Separation:

    • Allow the vials to stand at the same constant temperature for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • To ensure all undissolved solid is removed, either:

      • Centrifuge the sample at the controlled temperature and then draw from the supernatant.

      • Filter the supernatant through a syringe filter chemically compatible with the solvent.

  • Quantification of Dissolved Solute:

    • Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Sample Preparation: Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration standards.

    • Analytical Measurement:

      • Using HPLC-UV: Inject the standards and the diluted sample onto the HPLC. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the diluted sample from this curve.

      • Using UV-Vis Spectrophotometry: Measure the absorbance of the standards and the diluted sample at the wavelength of maximum absorbance (λmax). Create a calibration curve of absorbance versus concentration. Determine the concentration of the diluted sample.[11]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

The experimental workflow is visualized in the diagram below.

G cluster_quant Quantification Method start Start: Excess Solid + Solvent equilibration Equilibration (Orbital Shaker, Constant T) start->equilibration phase_separation Phase Separation (Centrifugation / Filtration) equilibration->phase_separation quantification Analytical Quantification phase_separation->quantification calibration Prepare Calibration Standards quantification->calibration end End: Solubility Data (mg/mL or mol/L) measurement Measure Sample & Standards (HPLC or UV-Vis) calibration->measurement calculation Calculate Concentration measurement->calculation calculation->end

Caption: Experimental workflow for solubility determination.

Data Presentation

Quantitative results should be recorded systematically to allow for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value][Calculated Value]
DichloromethaneIntermediate Polarity[Experimental Value][Calculated Value]
Ethyl AcetateIntermediate Polarity[Experimental Value][Calculated Value]
TolueneNonpolar[Experimental Value][Calculated Value]
HexaneNonpolar[Experimental Value][Calculated Value]

Conclusion

While published quantitative solubility data for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is scarce, a thorough analysis of its molecular structure allows for a robust qualitative prediction of its solubility profile. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents. This guide provides a detailed, reliable, and self-validating experimental protocol based on the shake-flask method, empowering researchers to generate the precise quantitative data required for their work. Adherence to this methodology will ensure the acquisition of accurate thermodynamic solubility data, a cornerstone for advancing research and development involving this compound.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). Available at: [Link]

  • Wikipedia. (2026). Solubility. Available at: [Link]

  • ResearchGate. (2025). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

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  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Available at: [Link]

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  • Research Journal of Pharmacy and Technology. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Available at: [Link]

  • ResearchGate. (2009). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available at: [Link]

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Foundational

A Technical Guide to N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide: Exploring Potential Research Applications

Foreword: Navigating the Known and the Novel In the landscape of chemical research and drug discovery, the exploration of novel molecular entities is the cornerstone of innovation. This guide focuses on N-(5-Methoxy-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Novel

In the landscape of chemical research and drug discovery, the exploration of novel molecular entities is the cornerstone of innovation. This guide focuses on N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, a compound for which direct, extensive biological data is not yet prevalent in peer-reviewed literature. However, the absence of specific data does not signify a lack of potential. By examining its structural motifs, the known activities of analogous compounds, and established biochemical principles, we can delineate a roadmap for its potential research applications. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a synthesis of existing knowledge on related structures to inspire and guide future investigations into this promising molecule.

Section 1: Physicochemical Characterization and Synthesis

While specific experimental data for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is limited, we can infer its properties and a viable synthetic route from closely related isomers, such as N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.[1][2][3][4][5]

1.1. Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is presented below. These values are computationally derived and provide a foundational dataset for experimental design.

PropertyPredicted ValueSource
Molecular FormulaC10H12N2O4PubChem
Molecular Weight224.21 g/mol [6]
XLogP31.3[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count4[6]
Rotatable Bond Count2[6]
Exact Mass224.07970687 Da[6]
Polar Surface Area84.2 Ų[6]

1.2. Proposed Synthesis Workflow

The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide can be logically approached through a multi-step process starting from 3-methoxy-6-methylaniline. This proposed pathway involves acetylation followed by nitration.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration 3-methoxy-6-methylaniline 3-methoxy-6-methylaniline Reaction1 Acetic Anhydride (CH3CO)2O 3-methoxy-6-methylaniline->Reaction1 Protection of Amine Product1 N-(5-Methoxy-2-methylphenyl)acetamide Reaction1->Product1 Reaction2 Nitrating Agent (e.g., HNO3/H2SO4) Product1->Reaction2 Electrophilic Aromatic Substitution Product2 N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Reaction2->Product2

Figure 1: Proposed synthesis workflow for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

1.2.1. Detailed Experimental Protocol: A Hypothetical Approach

The following protocol is a proposed method and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Acetylation of 3-methoxy-6-methylaniline

  • In a round-bottom flask, dissolve 3-methoxy-6-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add acetic anhydride with continuous stirring.

  • Allow the reaction to proceed at room temperature for several hours or until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the N-(5-Methoxy-2-methylphenyl)acetamide.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Nitration of N-(5-Methoxy-2-methylphenyl)acetamide

  • To a cooled solution of concentrated sulfuric acid, slowly add the N-(5-Methoxy-2-methylphenyl)acetamide from the previous step, ensuring the temperature is kept low.

  • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Add the nitrating mixture dropwise to the acetamide solution, maintaining a low temperature to control the exothermic reaction and regioselectivity.

  • After the addition is complete, stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

  • Filter the product, wash thoroughly with water to remove residual acid, and purify by recrystallization from a suitable solvent like ethanol.

Section 2: Potential Research Applications

The chemical architecture of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, featuring both a nitroaromatic and an acetamide moiety, suggests several avenues for biological investigation.[7][8][9]

2.1. Antimicrobial Research

Nitroaromatic compounds have a well-documented history of antimicrobial activity.[8][9] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage and inhibit growth.

2.1.1. Hypothesized Mechanism of Antimicrobial Action

The proposed mechanism involves the intracellular reduction of the nitro group, leading to the generation of reactive nitrogen species. These species can cause DNA damage, inhibit essential enzymes, and disrupt cellular respiration in susceptible microorganisms.

Antimicrobial_Pathway Compound N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Cell Microbial Cell Compound->Cell Reduction Nitroreductase Enzymes Cell->Reduction Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine) Reduction->Intermediates Damage Cellular Damage Intermediates->Damage DNA DNA Strand Breaks Damage->DNA Enzymes Enzyme Inactivation Damage->Enzymes Respiration Disruption of Respiration Damage->Respiration Death Cell Death DNA->Death Enzymes->Death Respiration->Death

Figure 2: Hypothesized pathway of antimicrobial activity.

2.1.2. Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

  • Preparation of Stock Solution: Dissolve N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in a suitable solvent (e.g., DMSO) to a high concentration.

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Broth Microdilution Assay:

    • In a 96-well plate, perform serial dilutions of the compound in Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits bacterial growth.

2.2. Anticancer Drug Discovery

The nitroaniline scaffold is present in various compounds with demonstrated anticancer properties.[10] These compounds can exert their effects through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

2.2.1. Proposed Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow Start Synthesized Compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptotic Markers) Apoptosis->Mechanism CellCycle->Mechanism End Lead Candidate Identification Mechanism->End

Figure 3: Experimental workflow for evaluating anticancer potential.

2.2.2. Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.3. Anti-inflammatory Research

Acetamide derivatives have been explored as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[7][11][12] The structural features of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide warrant its investigation in this therapeutic area.

2.3.1. Hypothesized Anti-inflammatory Signaling Pathway

The compound could potentially inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that drive the inflammatory response.

Anti_inflammatory_Pathway Stimulus Inflammatory Stimulus ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Compound N-(5-Methoxy-2-methyl-4- nitrophenyl)acetamide Compound->COX Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Figure 4: Hypothesized inhibition of the prostaglandin synthesis pathway.

2.3.2. Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes.

  • Procedure:

    • Pre-incubate the compound with the COX-1 or COX-2 enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the rate of reaction by measuring the change in absorbance or fluorescence over time.

    • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Section 3: Concluding Remarks and Future Directions

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide represents a molecule with significant, albeit underexplored, potential. Its structural similarity to compounds with known biological activities provides a strong rationale for its investigation in antimicrobial, anticancer, and anti-inflammatory research. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to begin to unravel the therapeutic potential of this compound. Future research should focus on the systematic evaluation of its biological activities, elucidation of its mechanisms of action, and structure-activity relationship (SAR) studies to optimize its properties for potential drug development.

References

  • Hines, J. E. III, Deere, C. J., Vaddi, P., Kondati, R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]

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  • ResearchGate. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • YouTube. (2023, May 4). Synthesis of p-Nitroaniline. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Molecular Structure and Its Spectroscopic Implications The structure of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (C₁₀H₁₂N₂O₄, Molar Mass: 224.22 g/mol ) is characterized by a highly substituted benzene ring.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Its Spectroscopic Implications

The structure of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (C₁₀H₁₂N₂O₄, Molar Mass: 224.22 g/mol ) is characterized by a highly substituted benzene ring.[1][2][3] The interplay of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups with the electron-withdrawing nitro (-NO₂) and acetamido (-NHCOCH₃) groups creates a unique electronic environment that will be reflected in its spectroscopic signatures. Understanding the placement of these substituents is crucial for predicting the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Key Structural Features:

  • Aromatic Ring: A 1,2,4,5-tetrasubstituted benzene ring.

  • Acetamido Group: An electron-withdrawing group that also introduces characteristic N-H and C=O functionalities.

  • Nitro Group: A strong electron-withdrawing group that significantly influences the electronic distribution in the aromatic ring.

  • Methoxy Group: An electron-donating group.

  • Methyl Group: A weakly electron-donating group.

The steric and electronic effects of these groups will dictate the precise nature of the spectroscopic data.

Predicted Spectroscopic Data and In-depth Interpretation

Based on established spectroscopic principles and data from analogous compounds, the following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, methoxy, methyl, and acetamido protons. The chemical shifts are predicted based on the shielding and deshielding effects of the substituents.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic-H (C3-H)~7.5 - 8.0Singlet1HThis proton is ortho to the electron-withdrawing nitro group and para to the acetamido group, leading to a downfield shift.
Aromatic-H (C6-H)~6.8 - 7.2Singlet1HThis proton is ortho to the electron-donating methoxy group and meta to the nitro group, resulting in an upfield shift compared to C3-H.
Methoxy (-OCH₃)~3.8 - 4.0Singlet3HTypical chemical shift for a methoxy group attached to an aromatic ring.
Acetamido (-NH)~9.5 - 10.5Singlet (broad)1HThe amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.
Acetamido (-CH₃)~2.0 - 2.3Singlet3HCharacteristic chemical shift for a methyl group of an acetamido moiety.
Aromatic-CH₃~2.2 - 2.5Singlet3HChemical shift for a methyl group directly attached to the aromatic ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~168 - 172Typical chemical shift for an amide carbonyl carbon.
Aromatic (C-NH)~135 - 140Deshielded due to the attachment of the nitrogen atom.
Aromatic (C-CH₃)~125 - 130Shielded by the electron-donating methyl group.
Aromatic (C-H, C3)~115 - 120Influenced by the adjacent nitro and acetamido groups.
Aromatic (C-NO₂)~140 - 145Deshielded by the strongly electron-withdrawing nitro group.
Aromatic (C-OCH₃)~150 - 155Deshielded by the oxygen atom of the methoxy group.
Aromatic (C-H, C6)~100 - 105Shielded by the ortho methoxy group.
Methoxy (-OCH₃)~55 - 60Characteristic chemical shift for a methoxy carbon.
Acetamido (-CH₃)~20 - 25Typical chemical shift for an acetamido methyl carbon.
Aromatic-CH₃~15 - 20Typical chemical shift for a methyl group on an aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amide)3250 - 3350MediumN-H Stretch
C-H (Aromatic)3000 - 3100MediumC-H Stretch
C-H (Aliphatic)2850 - 3000MediumC-H Stretch
C=O (Amide)1660 - 1690StrongC=O Stretch (Amide I)
N-H (Amide)1510 - 1550StrongN-H Bend (Amide II)
NO₂ (Asymmetric)1500 - 1560StrongAsymmetric NO₂ Stretch
NO₂ (Symmetric)1330 - 1370StrongSymmetric NO₂ Stretch
C-O (Aryl Ether)1200 - 1275StrongAsymmetric C-O-C Stretch
C-O (Aryl Ether)1000 - 1075MediumSymmetric C-O-C Stretch
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS Data:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 224, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 181.

    • Loss of the nitro group (-NO₂) to give a fragment at m/z = 178.

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 193.

    • Cleavage of the amide bond can also lead to various other smaller fragments.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, the following experimental methodologies are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet. This method is ideal for obtaining a high-resolution spectrum of the solid material.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

  • Ionization Method:

    • Electron Ionization (EI): This high-energy technique is suitable for inducing fragmentation and providing structural information.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are more likely to yield a prominent molecular ion peak, which is crucial for confirming the molecular weight.

  • Mass Analyzer: Employ a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can aid in confirming the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in Deuterated Solvent Acq Acquire 1H & 13C Spectra (High-Field NMR) Prep->Acq Introduce to Spectrometer Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Raw Data (FID) Analysis Chemical Shift & Coupling Analysis Proc->Analysis Processed Spectrum

Caption: General workflow for NMR spectroscopic analysis.

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry IR_Prep Prepare Sample (KBr Pellet or ATR) IR_Acq Acquire Spectrum (FTIR) IR_Prep->IR_Acq IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Prep Prepare Dilute Solution MS_Ion Ionization (EI or ESI) MS_Prep->MS_Ion MS_Acq Mass Analysis (e.g., TOF) MS_Ion->MS_Acq MS_Analysis Molecular Ion & Fragment Analysis MS_Acq->MS_Analysis

Caption: Workflows for IR and Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. By leveraging fundamental spectroscopic principles and comparative data from related structures, this document offers a valuable resource for researchers in the fields of medicinal chemistry, drug development, and analytical chemistry. The outlined methodologies for data acquisition and the in-depth interpretation of the expected spectral features provide a solid foundation for the empirical characterization of this compound. The synthesis of this predictive data with established experimental protocols ensures a scientifically rigorous approach to the analysis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6), 725–728. [Link]

  • Jia, X., Li, P., Shao, Y., Yuan, Y., Ji, H., Hou, W., Liu, X., & Zhang, X. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19(23), 5568–5572. [Link]

  • PubChem. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved January 25, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

This guide provides a comprehensive technical overview for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is approached through a robust and regioselective two-step process, commencing with the acetylation of 5-methoxy-2-methylaniline, followed by a controlled nitration of the resulting acetanilide intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical safety information.

Strategic Approach to Synthesis

The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is strategically designed to ensure the precise installation of the nitro group at the C4 position of the aromatic ring. Direct nitration of 5-methoxy-2-methylaniline is fraught with challenges, including the potential for over-nitration and the formation of undesired isomers due to the strong activating effects of the amino and methoxy groups. To circumvent these issues, a protecting group strategy is employed. The amino group is first acylated to form an acetamide. This transformation moderates the activating nature of the amino group and provides steric hindrance, thereby directing the subsequent electrophilic nitration to the desired position.

The electron-donating methoxy group and the methyl group are ortho, para-directing. In the intermediate, N-(5-methoxy-2-methylphenyl)acetamide, the position ortho to the strongly activating methoxy group and meta to the less activating acetamido group is the most favorable for electrophilic substitution. This regiochemical control is a cornerstone of this synthetic strategy.[1][2]

Materials and Methods

This section details the necessary reagents and equipment for the successful execution of the synthesis, followed by step-by-step experimental protocols.

Reagents and Equipment

Reagents:

  • 5-Methoxy-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocols

Step 1: Acetylation of 5-Methoxy-2-methylaniline to afford N-(5-Methoxy-2-methylphenyl)acetamide

This initial step involves the protection of the amino group of 5-methoxy-2-methylaniline as an acetamide. This is a standard and high-yielding reaction.[3][4]

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-2-methylaniline (10.0 g, 72.9 mmol) in 100 mL of dichloromethane.

  • To this solution, slowly add acetic anhydride (8.0 mL, 87.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully quench the excess acetic anhydride by the slow addition of 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude N-(5-methoxy-2-methylphenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Step 2: Nitration of N-(5-Methoxy-2-methylphenyl)acetamide to yield N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

This crucial step introduces the nitro group onto the aromatic ring. The reaction conditions must be carefully controlled to ensure regioselectivity and to prevent side reactions.[5][6]

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the purified N-(5-methoxy-2-methylphenyl)acetamide (10.0 g, 55.8 mmol) in 50 mL of glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 6.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of the acetanilide, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated solid product, N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

  • The crude product can be purified by recrystallization from ethanol to afford the final product as a crystalline solid.

Data Presentation

The physical and chemical properties of the key compounds in this synthesis are summarized in the table below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
5-Methoxy-2-methylanilineC₈H₁₁NO137.18Solid43-46[7]
N-(5-Methoxy-2-methylphenyl)acetamideC₁₀H₁₃NO₂179.22Solid100-110[4]
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamideC₁₀H₁₂N₂O₄224.22Crystalline SolidNot specified

Visualization of the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 5-Methoxy-2-methylaniline 5-Methoxy-2-methylaniline N-(5-Methoxy-2-methylphenyl)acetamide N-(5-Methoxy-2-methylphenyl)acetamide 5-Methoxy-2-methylaniline->N-(5-Methoxy-2-methylphenyl)acetamide Acetylation (Acetic Anhydride) N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide N-(5-Methoxy-2-methylphenyl)acetamide->N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Nitration (HNO₃, H₂SO₄)

Sources

Exploratory

The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitroaromatic Compounds

Foreword: The Nitro Group - A Versatile Scaffold in Drug Discovery and a Harbinger of Toxicity Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, repre...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Nitro Group - A Versatile Scaffold in Drug Discovery and a Harbinger of Toxicity

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, represent a fascinating and challenging area of study for researchers, scientists, and drug development professionals. The strong electron-withdrawing nature of the nitro group imparts unique chemical properties that have been exploited in a wide array of applications, from the synthesis of dyes and explosives to their use as pesticides and, most notably, as potent therapeutic agents.[1][2] This guide delves into the core mechanisms governing the biological activity of these compounds, offering a comprehensive overview of their therapeutic potential and inherent toxicities. We will explore the pivotal role of bioreduction, the generation of reactive species, and the experimental methodologies crucial for their evaluation. Our focus will be on providing not just protocols, but the scientific rationale that underpins them, empowering researchers to design and interpret experiments with confidence and precision.

The Central Mechanism: Bioreductive Activation

The biological activity of most nitroaromatic compounds is not intrinsic to the parent molecule but is a consequence of its metabolic activation within the cell.[3][4] This activation is a reductive process, primarily carried out by a class of enzymes known as nitroreductases . These enzymes, found in both prokaryotic and eukaryotic organisms, catalyze the reduction of the nitro group in a stepwise manner, a process that is profoundly influenced by the local oxygen concentration.

The Role of Oxygen and the Hypoxic Niche

The initial step in the bioreduction of a nitroaromatic compound is a one-electron reduction to form a nitro radical anion. In the presence of molecular oxygen (normoxia), this radical anion is rapidly re-oxidized back to the parent compound in a "futile cycle," with the concomitant production of superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[5] This futile cycling can contribute to oxidative stress but prevents the further reduction necessary for the activation of many nitroaromatic prodrugs.

However, in environments with low oxygen concentration (hypoxia), such as those found in solid tumors and anaerobic bacterial infections, the nitro radical anion can undergo further reduction.[6][7][8] This leads to the formation of highly reactive intermediates, including nitroso and hydroxylamine species, and ultimately the corresponding amine.[6][7] It is these reduced intermediates that are often the primary cytotoxic agents, capable of interacting with and damaging cellular macromolecules like DNA, proteins, and lipids.[2][9]

This oxygen-dependent activation forms the basis for the development of hypoxia-activated prodrugs (HAPs) , which are designed to selectively target the hypoxic regions of tumors, sparing well-oxygenated healthy tissues.[6][7][8]

G cluster_0 Bioreductive Activation Pathway cluster_1 Futile Cycling (Normoxia) Nitroaromatic Nitroaromatic Compound (Ar-NO₂) Radical Nitro Radical Anion (Ar-NO₂⁻) Nitroaromatic->Radical 1e⁻ Reduction (Nitroreductase) Intermediates Reactive Intermediates (Ar-NO, Ar-NHOH) Radical->Intermediates Further Reduction (Hypoxia) Oxygen Oxygen (O₂) Radical->Oxygen Re-oxidation Amine Amine (Ar-NH₂) Intermediates->Amine 6e⁻ Reduction Damage Cellular Damage (DNA Adducts, Protein Oxidation) Intermediates->Damage Cytotoxicity Superoxide Superoxide (O₂⁻) (ROS) Oxygen->Superoxide e⁻ Transfer

Figure 1: Bioreductive activation of nitroaromatic compounds.

Therapeutic Applications

The unique mechanism of action of nitroaromatic compounds has been harnessed to develop drugs for a variety of diseases.

Antimicrobial Agents

Nitroaromatic compounds are effective against a broad spectrum of anaerobic bacteria and protozoa.[4][10] Drugs like metronidazole and nifurtimox are mainstays in the treatment of infections caused by organisms such as Helicobacter pylori, Trichomonas vaginalis, and Trypanosoma cruzi.[3][4] The efficacy of these drugs relies on the reductive environment within these anaerobic organisms, which facilitates the generation of cytotoxic reactive nitrogen species (RNS) and ROS.[3][4]

Anticancer Agents

The hypoxic nature of solid tumors makes them an ideal target for nitroaromatic-based therapies.[6][7] As HAPs, these compounds remain relatively inert in healthy, well-oxygenated tissues but are activated to potent cytotoxins in the low-oxygen environment of the tumor.[6][7][8] This targeted activation minimizes systemic toxicity, a major challenge in conventional chemotherapy. The mechanism of action often involves the generation of DNA-alkylating agents upon reduction.[11][12]

Compound Therapeutic Area Mechanism of Action References
MetronidazoleAntibacterial, AntiprotozoalReductive activation in anaerobic organisms leading to DNA damage.[4][9]
NifurtimoxAntiprotozoal (Chagas disease)Generation of reactive oxygen species that damage parasite macromolecules.[3]
DelamanidAntitubercularInhibition of mycolic acid synthesis following reductive activation.[3]
PR-104Anticancer (investigational)Hypoxia-activated prodrug that releases a DNA cross-linking agent.[6][7]
CB1954Anticancer (investigational)Hypoxia-activated prodrug activated by nitroreductases to a DNA cross-linking agent.[6]

Table 1: Examples of Nitroaromatic Compounds in Drug Development

The Dark Side: Toxicity and Mutagenicity

Despite their therapeutic benefits, the use of nitroaromatic compounds is often limited by their toxicity. The same reactive intermediates that confer their therapeutic effects can also cause significant damage to host cells.[3][13]

Genotoxicity and Carcinogenicity

Many nitroaromatic compounds are potent mutagens and are suspected or established carcinogens.[1] Their reduced metabolites can form adducts with DNA, leading to mutations such as transitions, transversions, and frameshifts.[1] The mutagenic potential of these compounds is a critical consideration in their development as therapeutic agents.

Experimental Protocols for the Evaluation of Nitroaromatic Compounds

A thorough and rigorous experimental evaluation is essential to characterize the biological activity and toxicological profile of any new nitroaromatic compound. The following protocols provide a framework for these investigations.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the antimicrobial potency of a compound.[1] It establishes the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Culture the test microorganism overnight in an appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the nitroaromatic compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 16-24 hours.[1]

  • Determination of MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][14]

G cluster_0 MIC Assay Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (~5x10⁵ CFU/mL) Start->PrepInoculum Inoculate Inoculate Plate with Bacteria PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of Compound in 96-well Plate PrepDilutions->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15] It is widely used to determine the cytotoxic effects of compounds on cultured cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Treat the cells with various concentrations of the nitroaromatic compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

    • Measure the absorbance of the solution at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.[16]

Evaluation of Hypoxia-Activated Prodrugs

To specifically assess the hypoxia-selective activity of a nitroaromatic compound, the cytotoxicity assay must be performed under both normoxic and hypoxic conditions.

Protocol: Hypoxia-Selective Cytotoxicity Assay

  • Cell Culture:

    • Perform the MTT assay as described above in parallel under two different conditions:

      • Normoxia: Standard cell culture incubator with ~21% O₂.

      • Hypoxia: A specialized hypoxia chamber or incubator with a controlled low-oxygen environment (e.g., <0.1% O₂).[4]

  • Data Analysis:

    • Calculate the IC₅₀ values under both normoxic (IC₅₀-N) and hypoxic (IC₅₀-H) conditions.

    • The hypoxic cytotoxicity ratio (HCR) is calculated as IC₅₀-N / IC₅₀-H. A high HCR indicates greater selectivity for hypoxic cells.

Compound Cell Line Normoxic IC₅₀ (µM) Anoxic IC₅₀ (µM) HCR Reference
CP-506MDA-468>1000.49203[17]
CP-506C33A551.055[17]
CP-506SiHa201.020[17]
PR-104AMDA-468320.565[17]
PR-104AC33A231.023[17]
PR-104ASiHa71.07[17]

Table 2: In Vitro Hypoxia-Selective Cytotoxicity of Nitroaromatic Prodrugs

Measurement of Nitroreductase Activity

The activity of nitroreductase enzymes can be measured by monitoring the oxidation of NADPH, which is consumed during the reduction of the nitroaromatic substrate.

Protocol: In Vitro Nitroreductase Activity Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), NADPH, and the nitroreductase enzyme (either purified or in a cell lysate).

  • Initiation of Reaction:

    • Initiate the reaction by adding the nitroaromatic substrate.

  • Spectrophotometric Measurement:

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.[18]

  • Data Analysis:

    • Calculate the rate of NADPH oxidation to determine the enzyme activity.

Assessment of Mutagenicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[19]

Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains:

    • Use several strains of Salmonella typhimurium that are auxotrophic for histidine (his⁻), meaning they cannot synthesize it and require it for growth.[20]

  • Metabolic Activation:

    • Perform the assay with and without the addition of a liver S9 fraction, which contains metabolic enzymes (including nitroreductases) that can activate the test compound.[7]

  • Exposure and Plating:

    • Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) with molten top agar containing a trace amount of histidine.[7]

    • Pour the mixture onto minimal glucose agar plates.[20]

  • Incubation and Colony Counting:

    • Incubate the plates for 48-72 hours at 37°C.[7]

    • Count the number of revertant colonies (his⁺), which have undergone a mutation that restores their ability to synthesize histidine.

  • Data Analysis:

    • A significant increase in the number of revertant colonies in the treated plates compared to the spontaneous reversion rate in the control plates indicates that the compound is mutagenic.[19]

Future Directions and Conclusion

Nitroaromatic compounds continue to be a rich source of therapeutic innovation, particularly in the development of targeted therapies for cancer and infectious diseases. The ongoing challenge lies in mitigating their inherent toxicity while maximizing their therapeutic efficacy. Future research will likely focus on:

  • Designing novel nitroaromatic scaffolds with improved safety profiles.

  • Developing more sophisticated drug delivery systems to enhance targeting and reduce off-target effects.

  • Exploring the potential of gene-directed enzyme prodrug therapy (GDEPT) , where a bacterial nitroreductase gene is delivered to tumor cells to enhance the activation of a systemically administered nitroaromatic prodrug.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • de Souza, M. V. N. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33(8), 834-863. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(1), 103-131. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]

  • Scouten, K. J., & Vitvitsky, V. (2020). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antibiotics, 9(12), 856. [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673–692. [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1253-1265. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate. [Link]

  • Scouten, K. J., & Vitvitsky, V. (2020). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed, 25403167. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed, 35215299. [Link]

  • Wauters, A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Fairfull-Smith, K. E., & Bottle, S. E. (2010). Mechanism of the production of ROS by aromatic nitro compounds (ArNO 2...) in trypanosomatids. ResearchGate. [Link]

  • Troell, K., et al. (2018). Nitroreductase activity in G. lamblia and E. histolytica cell lysates.... ResearchGate. [Link]

  • Thomas, A. D., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(1), 1-13. [Link]

  • Lu, J., et al. (2020). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry, 63(23), 14336–14364. [Link]

  • Gu, C., et al. (2021). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Pharmaceutics, 13(10), 1647. [Link]

  • Thomas, A. D., et al. (2023). Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. ResearchGate. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved January 25, 2026, from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Smaill, J. B., et al. (2021). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Molecular Cancer Therapeutics, 20(2), 393-406. [Link]

  • Gómez-Pérez, L., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3456. [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Determination of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Introduction N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a nitrated aromatic compound of interest in pharmaceutical research and development, potentially arising as a metabolite or impurity during the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a nitrated aromatic compound of interest in pharmaceutical research and development, potentially arising as a metabolite or impurity during the synthesis of active pharmaceutical ingredients. Its accurate and precise quantification is crucial for quality control, safety assessment, and pharmacokinetic studies. This comprehensive technical guide provides detailed analytical methods for the determination of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated against internationally recognized standards to ensure data integrity and reliability.

This guide eschews a rigid template, instead opting for a structure that logically unfolds the analytical workflow, from initial sample handling to advanced chromatographic separation and spectroscopic characterization. We will delve into the causality behind experimental choices, providing a framework for robust method development and validation.

Physicochemical Properties of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. Key properties are summarized below.

PropertyValue/InformationSource
Chemical Formula C₁₀H₁₂N₂O₄[1]([Link])
Molecular Weight 224.22 g/mol [1]([Link])
Structure The molecule consists of a substituted phenyl ring with methoxy, methyl, nitro, and acetamide groups. The acetamide and nitro groups are twisted out of the phenyl plane.[2]([Link]
Solubility Expected to be soluble in common organic solvents such as acetonitrile, methanol, and dichloromethane. Solubility in water is likely to be limited.General chemical principles
UV Absorbance The presence of the nitroaromatic chromophore suggests strong UV absorbance, likely in the range of 250-400 nm.General spectroscopic principles

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of non-volatile and thermally labile compounds like N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. A reversed-phase method is proposed for its robustness and wide applicability.

Rationale for Method Selection
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Autosampler Injection Vial->Injector Inject Column Chromatographic Separation (C18 or Phenyl-Hexyl) Injector->Column Detector UV/PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • Alternative Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size) for alternative selectivity.([Link])

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

3. Detection:

  • Wavelength: 254 nm (initial) and optimized based on the UV spectrum obtained from a PDA detector.

4. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[3]([Link])

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and specificity.

Rationale for Method Selection
Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Vial Transfer to GC Vial Derivatize->Vial Injector GC Inlet Injection Vial->Injector Inject Column Capillary Column Separation Injector->Column Transfer Transfer Line Column->Transfer MS Mass Spectrometer Transfer->MS TIC Total Ion Chromatogram MS->TIC Ion Signal Spectrum Mass Spectrum TIC->Spectrum Library Library Search & Quantification Spectrum->Library

Caption: GC-MS analysis workflow from sample preparation to data analysis.

Detailed GC-MS Protocol

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

2. GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Volume: 1 µL (splitless mode).

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Spectroscopic Characterization

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the initial characterization and can be used for quantification if the sample matrix is not complex.[4]([Link])

Protocol:

  • Prepare a dilute solution of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in methanol.

  • Scan the solution from 200 to 600 nm using a UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax). This λmax can then be used for the HPLC detection wavelength for optimal sensitivity. For similar nitrophenol compounds, a strong absorbance is observed around 400 nm in basic solutions.[5]([Link])

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[6]([Link] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7]([Link]

Validation Parameters
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the analyte should be well-resolved from other peaks (e.g., impurities, degradation products).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value.Recovery of 80-120% for the assay of a drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters are slightly varied.
Validation Workflow

Validation_Workflow Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Conclusion

This application note provides a comprehensive guide to the analytical determination of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. The detailed HPLC and GC-MS protocols, along with the framework for method validation based on ICH guidelines, offer a robust starting point for researchers and scientists in the pharmaceutical industry. The emphasis on the rationale behind methodological choices is intended to empower users to adapt and optimize these methods for their specific applications, ensuring the generation of high-quality, reliable analytical data.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [Link]

  • Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-797. [Link]

  • Hines, J. V., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 833-837. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. ICH. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • de Souza, M. V. N., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography-mass spectrometry. Journal of Chromatography A, 1634, 461657. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. SIELC. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • ScienceOpen. (2020). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ScienceOpen. [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B(R2) on impurities in new drug products. EMA. [Link]

  • HALO Chromatography. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. HALO. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Analysis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Introduction N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a substituted nitroaromatic compound with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a substituted nitroaromatic compound with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable and robust analytical method for its quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate analysis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. The method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key physicochemical properties of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide are summarized in Table 1.

PropertyValueSource
Chemical Structure PubChem[1]
Molecular Formula C₁₀H₁₂N₂O₄PubChem[1]
Molecular Weight 224.22 g/mol PubChem[1]
CAS Number 196194-97-5PubChem[1]
Predicted XLogP3 1.3PubChem[1]
Solubility Crystallized from boiling deionized water, suggesting some solubility in hot aqueous solutions. Quantitative solubility in common organic solvents is not readily available.ResearchGate[2]
UV Absorption Maximum (λmax) Not explicitly reported. Nitroaromatic compounds typically exhibit strong absorbance in the UV region.[3]N/A
pKa Not explicitly reported.N/A

Method Development Rationale

The selection of the HPLC-UV method parameters was based on the chemical structure of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide and general principles of chromatography for nitroaromatic compounds.

  • Chromatographic Mode: Reversed-phase HPLC is the mode of choice due to the non-polar nature of the substituted benzene ring.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in retaining and separating a wide range of semi-polar to non-polar compounds. The phenyl group in the analyte can also have π-π interactions with a phenyl-based stationary phase, offering an alternative selectivity.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water provides good peak shape and resolution for many nitroaromatic compounds. Acetonitrile is chosen over methanol due to its lower UV cutoff and often better elution strength for such analytes. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak symmetry by suppressing the ionization of any residual silanols on the stationary phase.

  • UV Detection Wavelength: While the specific λmax for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is not documented, many nitroaromatic compounds exhibit significant absorbance around 254 nm. This wavelength is a common starting point for method development. However, for optimal sensitivity, the λmax should be experimentally determined.

Experimental Protocol

Equipment and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid, analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

Preliminary Step: Determination of UV Absorption Maximum (λmax)

Rationale: To ensure the highest sensitivity of the method, it is crucial to perform UV detection at the wavelength where the analyte absorbs the most light.

Procedure:

  • Prepare a dilute solution of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (approximately 10 µg/mL) in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Using a UV-Vis spectrophotometer (or the PDA detector of the HPLC system), scan the solution from 200 to 400 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax). This wavelength should be used for the HPLC-UV analysis.

Chromatographic Conditions

The following are recommended starting conditions, which should be optimized as necessary.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic at 50% B (or as optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Experimentally determined λmax (start at 254 nm)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary.

Method Validation Protocol (per ICH Q2(R1))

A comprehensive validation of the analytical method is required to ensure its suitability for its intended purpose.[2][4]

Workflow for HPLC-UV Method Validation

HPLC-UV Method Validation Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting prep_standards Prepare Calibration Standards & QC Samples data_acquisition HPLC-UV Data Acquisition prep_standards->data_acquisition prep_samples Prepare Blank & Spiked Samples prep_samples->data_acquisition specificity Specificity statistical_analysis Statistical Analysis of Results specificity->statistical_analysis linearity Linearity & Range linearity->statistical_analysis accuracy Accuracy accuracy->statistical_analysis precision Precision (Repeatability & Intermediate) precision->statistical_analysis lod_loq LOD & LOQ lod_loq->statistical_analysis robustness Robustness robustness->statistical_analysis data_processing Process Chromatograms data_acquisition->data_processing data_processing->specificity data_processing->linearity data_processing->accuracy data_processing->precision data_processing->lod_loq data_processing->robustness validation_report Generate Validation Report statistical_analysis->validation_report

Caption: Workflow for the validation of the HPLC-UV method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank sample (matrix without analyte), a sample of the analyte, and a sample spiked with potential impurities or placebo components. The peak for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide should be well-resolved from any other peaks. A PDA detector can be used to assess peak purity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Procedure: Analyze the prepared calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

System Suitability

Prior to each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC-UV method for the quantitative analysis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. The proposed starting conditions, coupled with the detailed validation protocol, will enable researchers, scientists, and drug development professionals to establish a reliable and robust analytical method for this compound. The emphasis on the experimental determination of key parameters such as the UV absorption maximum ensures that the method can be optimized for maximum sensitivity and performance. Adherence to the principles of scientific integrity and the guidelines set forth by the ICH will ensure the generation of high-quality, reproducible data suitable for regulatory submission and quality control purposes.

References

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

  • Schrader, W., & Es-haghi, A. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 384(2), 464–475. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21260362, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved January 25, 2026, from [Link].

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Synder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

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Method

Application Note: A Guide to the Synthesis of Azo Dyes from the Precursor N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Introduction Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all commercial dyes.[1] Their widespread use in industries ranging from textiles to printing is attr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all commercial dyes.[1] Their widespread use in industries ranging from textiles to printing is attributable to their facile synthesis, cost-effectiveness, and the vast spectrum of colors achievable by modifying their chemical structures.[1] The core chemistry of azo dye formation involves a two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by an azo coupling reaction with an electron-rich nucleophile (the coupling component).[2]

This technical guide provides a comprehensive protocol for the utilization of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide as a precursor for the synthesis of azo dyes. The molecular structure of this intermediate, featuring a protected amine (acetamide), requires a preparatory hydrolysis step to yield the reactive primary amine necessary for diazotization. The strategic placement of the methoxy, methyl, and nitro substituents on the aromatic ring significantly influences the electronic properties of the resulting diazonium salt and, consequently, the tinctorial and fastness properties of the final dye. This guide is intended for researchers and chemical development professionals, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.

Physicochemical Properties & Structure

Understanding the properties of the starting material is fundamental to successful synthesis. N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is an aromatic organic compound whose structure contains the necessary functionalities, albeit one in a protected form, to serve as a precursor to a diazo component.

Table 1: Physicochemical Data for the Diazo Precursor Component

PropertyValueSource
IUPAC Name N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide[3]
Molecular Formula C₁₀H₁₂N₂O₄[3]
Molecular Weight 224.22 g/mol [4]
Appearance Typically a crystalline solid[4]
CAS Number 196194-97-5 (for the 5-nitro isomer)[4]

Note: The user-specified compound is N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. The most closely related and well-documented compound in scientific literature is the 5-nitro isomer, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. The synthetic principles and protocols outlined herein are directly applicable to either isomer.

Principle of Synthesis: A Three-Stage Workflow

The conversion of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide into an azo dye is a sequential process. The acetamide group (-NHCOCH₃) is a stable amide that protects the amine functionality. This protection must be removed via hydrolysis to liberate the primary amine (-NH₂), which can then be converted into a diazonium salt. This salt is the key electrophile for the final coupling reaction.

G Start N-(5-Methoxy-2-methyl- 4-nitrophenyl)acetamide Hydrolysis Step 1: Amide Hydrolysis (Acid or Base Catalyzed) Start->Hydrolysis Amine 5-Methoxy-2-methyl- 4-nitroaniline Hydrolysis->Amine Diazotization Step 2: Diazotization (NaNO₂ / H₂SO₄, 0-5 °C) Amine->Diazotization Diazonium Arenediazonium Salt (Electrophile) Diazotization->Diazonium Coupling Step 3: Azo Coupling (+ Coupling Component) Diazonium->Coupling Dye Final Azo Dye Product Coupling->Dye Coupling_Component Coupling Component (e.g., β-Naphthol) Coupling_Component->Coupling

Figure 1: Overall workflow for the synthesis of an azo dye.

Step 1: Amide Hydrolysis (Deprotection)

The first critical step is the hydrolysis of the acetamide to regenerate the primary aromatic amine. This is typically achieved under acidic or basic conditions, which catalyze the cleavage of the amide bond. Acid-catalyzed hydrolysis is often preferred as the resulting amine salt is soluble in the aqueous acidic medium, making it immediately ready for the subsequent diazotization step without intermediate isolation.

Step 2: Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric or hydrochloric acid.[5][6] The reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, maintaining a low temperature (0–5 °C) throughout the process is critical to prevent decomposition of the salt and the formation of unwanted phenolic byproducts.[6]

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nitrogen of the primary amine. A series of proton transfers and the elimination of a water molecule yields the resonance-stabilized arenediazonium ion (Ar-N₂⁺).

Step 3: Azo Coupling

The final stage is the azo coupling, an electrophilic aromatic substitution reaction. The diazonium ion, a weak electrophile, attacks an electron-rich aromatic ring of a coupling component.[2]

  • Coupling with Phenols (e.g., β-Naphthol): This reaction is typically carried out in a mildly alkaline solution (pH 8-10). The alkaline conditions deprotonate the phenol to the more strongly activating phenoxide ion, which enhances the nucleophilicity of the aromatic ring and facilitates the electrophilic attack.[7]

  • Coupling with Amines (e.g., N,N-dimethylaniline): This coupling is performed in a mildly acidic solution (pH 4-7). The acidic conditions are necessary to prevent the diazonium ion from coupling with the amino group of the coupling partner (N-coupling), favoring the desired C-coupling at the aromatic ring.

The choice of coupling component is a primary determinant of the final dye's color.

Detailed Experimental Protocols

Safety Precaution: These procedures involve strong acids, potentially hazardous organic compounds, and thermally unstable intermediates. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Hydrolysis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Objective: To convert the acetamide precursor into the corresponding primary amine, 5-Methoxy-2-methyl-4-nitroaniline.

Materials:

  • N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ice

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (0.05 mol).

  • Slowly and carefully add 75 mL of 30% (v/v) sulfuric acid. Caution: Addition of acid is exothermic.

  • Heat the mixture to reflux (approx. 100-110 °C) with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask in an ice bath to room temperature.

  • Slowly pour the acidic reaction mixture into a beaker containing 200 g of crushed ice. The amine salt should remain in solution.

  • Carefully neutralize the solution by slowly adding 10 M NaOH solution with vigorous stirring, keeping the beaker in an ice bath to dissipate heat. Continue adding base until the pH is approximately 8-9.

  • The free amine, 5-Methoxy-2-methyl-4-nitroaniline, will precipitate as a solid.

  • Isolate the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water until the washings are neutral, and dry the product in a vacuum oven at 50-60 °C.

Protocol 2: Diazotization of 5-Methoxy-2-methyl-4-nitroaniline

Objective: To prepare the aqueous solution of the arenediazonium sulfate salt.

Materials:

  • 5-Methoxy-2-methyl-4-nitroaniline (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid

  • Deionized Water

  • Ice

Procedure:

  • Place concentrated H₂SO₄ (12 mL) in a 250 mL beaker and cool to below 10 °C in an ice-salt bath.

  • Slowly add the dried 5-Methoxy-2-methyl-4-nitroaniline (0.02 mol) to the cold acid with stirring. Ensure the temperature does not rise above 20 °C. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (0.022 mol) in 15 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine-sulfuric acid mixture over 30 minutes. Use a thermometer to ensure the temperature is strictly maintained between 0-5 °C.[1]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea or sulfamic acid until the test is negative. This step is crucial to prevent side reactions.[1] The resulting clear solution is the diazonium salt, ready for immediate use in the coupling reaction.

Protocol 3: Azo Coupling with β-Naphthol

Objective: To synthesize the final azo dye via electrophilic aromatic substitution.

Materials:

  • Diazonium salt solution (from Protocol 2)

  • β-Naphthol (2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve β-Naphthol (0.02 mol) in 100 mL of 10% (w/v) aqueous sodium hydroxide solution.

  • Cool the β-Naphthol solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 2) to the cold β-Naphthol solution over 30-45 minutes with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolate the dye precipitate by vacuum filtration.

  • Wash the filter cake with a large volume of cold deionized water until the filtrate is colorless and neutral.

  • Dry the purified azo dye in an oven at 60-70 °C.

Quantitative Data and Characterization

The following table provides representative quantities for a laboratory-scale synthesis. Actual yields may vary based on experimental conditions and purification efficiency.

Table 2: Representative Reagent Quantities and Expected Output

StageReagentMolar Equiv.AmountExpected ProductTheoretical Yield
Hydrolysis N-(amide precursor)1.011.2 g (0.05 mol)5-Methoxy-2-methyl-4-nitroaniline9.1 g
Diazotization 5-Methoxy-2-methyl-4-nitroaniline1.03.64 g (0.02 mol)Arenediazonium Salt Solution(in situ)
Sodium Nitrite (NaNO₂)1.11.52 g (0.022 mol)
Coupling β-Naphthol1.02.88 g (0.02 mol)Azo Dye~7.5 g (assuming 85% yield)

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax), which corresponds to the dye's color.

  • FTIR Spectroscopy: To identify key functional groups, such as the azo (-N=N-) bond, nitro (-NO₂), and hydroxyl (-OH) groups.

  • ¹H NMR Spectroscopy: To confirm the chemical structure of the dye molecule.

Conclusion

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide serves as a valuable and versatile precursor in the synthesis of monoazo dyes. The successful application of this compound hinges on a disciplined, three-stage workflow: initial deprotection via hydrolysis, controlled low-temperature diazotization, and a pH-managed azo coupling reaction. The protocols detailed in this guide provide a robust framework for researchers to produce novel colorants. By strategically varying the coupling component, a wide array of dyes with unique shades and performance characteristics can be developed, underscoring the power of this synthetic pathway in materials science and industrial chemistry.

References

  • Hines, J. E. III, Deere, C. J., Vaddi, P., Kondati, R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. Available at ResearchGate. [Link]

  • Otutu, J. O., & Ossia, C. V. (2014). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Chemical and Pharmaceutical Research, 6(7), 184-189. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 3), 295–298. [Link]

  • Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(1), 325-331. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • PubChem. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10. [Link]

  • Oladipo, M. A., et al. (2025). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Alexandria Engineering Journal. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6). [Link]

  • Al-Ayed, A. S. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26909-26939. [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6). [Link]

  • Chemistry LibreTexts. (2015). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

  • Ridd, J. H., & Smith, B. V. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 5, 509-512. [Link]

  • Google Patents. (2010). CN101619030A - Method for preparing 2,4-dinitroaniline diazonium salt.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. [Link]

  • Lin, S., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Molecules, 27(15), 4801. [Link]

  • El-Sayed, W. A., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega, 8(51), 48821–48833. [Link]

  • NPTEL. (n.d.). Lecture 16: Aromatic Diazonium Salts. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

  • PubChem. (n.d.). Acetamide, n-(2-((2,6-dicyano-4-nitrophenyl)azo)-5-((2,3-dihydroxypropyl)ethylamino)phenyl)-. [Link]

  • JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]

Sources

Application

Investigating the Role of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in Oxidative Stress: Application Notes and Protocols

Introduction: Navigating the Frontier of a Novel Nitroaromatic Compound The study of nitroaromatic compounds is a cornerstone of toxicology and drug development, owing to their diverse biological activities. This guide f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Frontier of a Novel Nitroaromatic Compound

The study of nitroaromatic compounds is a cornerstone of toxicology and drug development, owing to their diverse biological activities. This guide focuses on a specific, yet largely uncharacterized molecule: N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. A thorough review of the scientific literature reveals a notable absence of direct studies on this particular isomer. However, significant research on its structural analogs, such as N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, provides a compelling rationale for its investigation within the context of oxidative stress. For instance, the isolation of a related isomer from peroxynitrite-mediated oxidation reactions strongly suggests that such compounds can be formed in vivo under conditions of oxidative stress, potentially modulating the pharmacology or toxicity of parent compounds.

This document, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines a systematic approach to characterize the synthesis, physicochemical properties, and, most critically, the potential role of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in modulating cellular oxidative stress. The protocols herein are based on established, validated assays and are presented with the scientific causality that underpins each experimental choice, ensuring a robust and self-validating investigative process.

Physicochemical Characterization and Synthesis

A foundational step in the investigation of any novel compound is its synthesis and basic characterization. While specific data for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is not available, its synthesis can be logically inferred from standard organic chemistry principles, likely involving a multi-step process of nitration and acetylation of a corresponding aniline precursor.

Table 1: Predicted Physicochemical Properties of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide and its Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Structural Features
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamideC₁₀H₁₂N₂O₄224.22~1.3Methoxy (position 5), Methyl (position 2), Nitro (position 4)
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamideC₁₀H₁₂N₂O₄224.221.3Methoxy (position 4), Methyl (position 2), Nitro (position 5)
N-(4-Methoxy-2-nitrophenyl)acetamideC₉H₁₀N₂O₄210.19Not AvailableMethoxy (position 4), Nitro (position 2)

Note: The LogP value for the target compound is an estimate based on its isomer, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, as reported in PubChem databases.

Protocol 1: Synthesis and Purification

The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide would likely follow a two-step process involving nitration followed by acetylation. This protocol is a generalized procedure based on the synthesis of similar nitroaromatic compounds.

Step 1: Nitration of 3-Methoxy-6-methylaniline

  • In a flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid to below 10°C in an ice-salt bath.

  • Slowly add 3-Methoxy-6-methylaniline to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.

  • Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to proceed for a specified time before pouring the mixture onto crushed ice to precipitate the nitrated product.

  • Neutralize with a sodium hydroxide solution and filter the resulting solid, which is expected to be 5-Methoxy-2-methyl-4-nitroaniline.

Step 2: Acetylation of 5-Methoxy-2-methyl-4-nitroaniline

  • Dissolve the synthesized 5-Methoxy-2-methyl-4-nitroaniline in a suitable solvent, such as glacial acetic acid.

  • Add acetic anhydride to the solution. The reaction can be stirred at room temperature or gently heated under reflux to ensure completion.

  • Upon completion, cool the mixture and pour it into cold water to precipitate the final product, N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain a purified crystalline solid.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Acetylation 3-Methoxy-6-methylaniline 3-Methoxy-6-methylaniline Nitrating Mixture Nitrating Mixture 3-Methoxy-6-methylaniline->Nitrating Mixture H₂SO₄, HNO₃ < 10°C 5-Methoxy-2-methyl-4-nitroaniline 5-Methoxy-2-methyl-4-nitroaniline Nitrating Mixture->5-Methoxy-2-methyl-4-nitroaniline Precipitation & Neutralization Acetic Anhydride Acetic Anhydride 5-Methoxy-2-methyl-4-nitroaniline->Acetic Anhydride Glacial Acetic Acid N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Acetic Anhydride->N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Precipitation & Recrystallization

Caption: Synthesis workflow for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

In Vitro Assessment of Oxidative Stress

A multi-parametric approach is essential to comprehensively evaluate the effect of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide on cellular oxidative stress. This involves selecting an appropriate in vitro model and conducting a battery of assays to measure reactive oxygen species (ROS) generation, antioxidant enzyme activity, and cellular damage.

Selection of an In Vitro Model

The choice of cell line is critical and should be relevant to the intended application or predicted toxicity of the compound. For general screening, cell lines such as human hepatoma cells (HepG2) or human keratinocytes (HaCaT) are often used due to their metabolic activity and relevance to xenobiotic metabolism and skin exposure, respectively. For neurodegenerative disease models, neuronal cell lines would be more appropriate.[1]

Protocol 2: Cell Viability Assay (MTT Assay)

Before assessing specific oxidative stress markers, it is crucial to determine the cytotoxic potential of the compound. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is indicative of cell viability.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in cell culture medium. Replace the old medium with 100 µL of the treatment media. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[3]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. This will help in determining the sub-lethal concentrations for subsequent experiments.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[5][6] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6]

  • Cell Treatment: Seed cells in a 96-well plate and treat with sub-lethal concentrations of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide for a predetermined time (e.g., 1, 3, 6, or 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the control cells.

Table 2: Common Fluorescent Probes for ROS Detection

ProbeTarget ROSDetection MethodReference
DCFH-DAGeneral ROS (hydroxyl radicals, peroxynitrite)Fluorescence[7]
Dihydroethidium (DHE)Superoxide (O₂⁻)Fluorescence[7]
MitoSOX™ RedMitochondrial SuperoxideFluorescence[5]
Amplex RedHydrogen Peroxide (H₂O₂)Fluorescence[7]
Protocol 4: Assessment of Lipid Peroxidation (TBARS Assay)

Lipid peroxidation is a key indicator of oxidative damage. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.[8][9]

  • Sample Preparation: After treating cells with N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, harvest the cells and prepare a cell lysate.

  • Reaction Mixture: In a microcentrifuge tube, mix 100 µL of cell lysate with 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate proteins.[10]

  • Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 minutes at 4°C.[10]

  • TBA Reaction: Transfer the supernatant to a new tube and add 0.67% thiobarbituric acid (TBA).

  • Heating: Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct, a pink chromogen.[9]

  • Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at 532-535 nm.[9]

  • Quantification: Use an MDA standard curve to quantify the concentration of TBARS in the samples.

Evaluation of Cellular Antioxidant Defense Mechanisms

Investigating the effect of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide on the cell's endogenous antioxidant defense system is crucial. This includes measuring the activity of key antioxidant enzymes and the activation of the Nrf2 signaling pathway.

Protocol 5: Antioxidant Enzyme Activity Assays

The activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) are critical indicators of the cellular antioxidant response. Commercially available kits are often used for these assays.

  • Superoxide Dismutase (SOD) Activity: SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. Its activity can be measured using a colorimetric assay where a water-soluble tetrazolium salt is reduced by superoxide anions, and the inhibition of this reduction is proportional to SOD activity.[11][12]

  • Catalase (CAT) Activity: Catalase decomposes hydrogen peroxide into water and oxygen. Its activity can be determined by monitoring the decrease in absorbance at 240 nm due to the consumption of H₂O₂.[13] Alternatively, colorimetric methods utilizing the peroxidatic function of catalase are available.[14]

  • Glutathione Peroxidase (GPx) Activity: GPx reduces hydrogen peroxide and organic hydroperoxides using glutathione as a cofactor. A common assay couples the GPx reaction with glutathione reductase, and the activity is measured by monitoring the decrease in NADPH absorbance at 340 nm.[15][16]

General Procedure for Enzyme Activity Assays:

  • Prepare cell lysates from treated and control cells.

  • Determine the total protein concentration in each lysate for normalization.

  • Follow the specific protocol provided with the commercial assay kit for SOD, CAT, or GPx.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the enzyme activity based on the standard curve and normalize to the total protein concentration.

Protocol 6: Nrf2 Activation Assay

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of many antioxidant and detoxification genes. Its activation is a central mechanism of the cellular response to oxidative stress.[17]

  • Nuclear Extraction: Treat cells with N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. After the desired incubation period, harvest the cells and perform nuclear extraction to isolate nuclear proteins. A common method involves incubating cells in a hypotonic buffer, followed by centrifugation to separate the cytosolic and nuclear fractions.[18]

  • Nrf2 Transcription Factor ELISA: Use a commercially available ELISA kit to quantify active Nrf2 in the nuclear extracts.[19]

    • Add the nuclear extracts to a 96-well plate pre-coated with a specific DNA sequence containing the Nrf2 consensus binding site.

    • Incubate to allow active Nrf2 to bind to the DNA.

    • Add a primary antibody specific to the DNA-bound form of Nrf2.

    • Add an HRP-conjugated secondary antibody.

    • Add a developing solution and measure the absorbance at 450 nm.[19]

  • Data Analysis: The absorbance is directly proportional to the amount of active Nrf2. Compare the results from treated cells to the control to determine the effect of the compound on Nrf2 activation.

G N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Oxidative Stress Oxidative Stress N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide->Oxidative Stress Induces / Modulates Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Leads to Antioxidant Response Antioxidant Response Oxidative Stress->Antioxidant Response Triggers Lipid Peroxidation (MDA) Lipid Peroxidation (MDA) Cellular Damage->Lipid Peroxidation (MDA) Nrf2 Activation Nrf2 Activation Antioxidant Response->Nrf2 Activation SOD, CAT, GPx Upregulation SOD, CAT, GPx Upregulation Antioxidant Response->SOD, CAT, GPx Upregulation

Caption: Logical relationship between the test compound and oxidative stress markers.

Conclusion and Future Directions

The provided application notes and protocols offer a robust framework for the initial investigation into the role of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in oxidative stress. By systematically evaluating its cytotoxicity, its capacity to induce ROS and cellular damage, and its effects on the endogenous antioxidant defense systems, researchers can build a comprehensive profile of this novel compound. Positive findings in these in vitro assays would warrant further investigation into the specific molecular mechanisms of action and potential in vivo studies. The structural similarities to compounds known to be involved in oxidative metabolism underscore the importance of such a detailed characterization for both toxicological assessment and the discovery of new therapeutic agents.

References

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Available at: [Link]

  • Berliner, L. J., & Parinandi, N. L. (Eds.). (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Redox-Active Therapeutics. Springer. Available at: [Link]

  • protocols.io. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. Available at: [Link]

  • PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • PubMed. Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. Available at: [Link]

  • Megazyme. CATALASE. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Journal of Visualized Experiments. Available at: [Link]

  • Bio-protocol. Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. Available at: [Link]

  • ScienCell. Glutathione Peroxidase (GPx) Assay. Available at: [Link]

  • PubMed Central. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. In Oxidative Stress and Disease. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

  • University of California, Davis. MTT Assay Protocol. Available at: [Link]

  • AntBio. Cellular reactive oxygen species (ROS) assay strategy. Available at: [Link]

  • PubMed Central. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. In Oxidative Stress and Disease. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide stability issues and degradation products

Welcome to the technical support center for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. Drawing from established principles of organic chemistry and pharmaceutical stability testing, this document provides practical, in-depth answers to common questions and robust protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide has developed a yellow or brownish color over time. What is happening?

This is a common observation for nitroaromatic compounds and typically indicates degradation. The stability of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is influenced by several factors, primarily due to two reactive functional groups: the nitro group (-NO2) and the acetamide (-NHCOCH3) linkage .

  • Nitro Group Instability: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and can itself be reduced under specific conditions.[1] The color change you are observing is likely due to the formation of degradation products with extended chromophores, such as compounds resulting from the reduction of the nitro group to nitroso (-NO) or amino (-NH2) groups.

  • Amide Bond Instability: The acetamide bond is susceptible to hydrolysis, especially under acidic or basic conditions.[2] This would break the molecule into two smaller fragments.

  • Photostability: Many nitroaromatic compounds are sensitive to light (photosensitive).[3] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions.

Proper storage is critical. Always store the compound in a tightly sealed, amber vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation.[4]

Q2: What are the most probable degradation products I should be looking for?

Based on the structure, there are two primary degradation pathways you should anticipate: amide hydrolysis and nitro group reduction .

  • Amide Hydrolysis: This pathway involves the cleavage of the amide bond by water, a reaction that is catalyzed by acid or base.[2][5] This would yield two main products:

    • 5-Methoxy-2-methyl-4-nitroaniline

    • Acetic Acid

  • Nitro Group Reduction: The nitro group can be reduced to form a series of related compounds. The final product of complete reduction is an amine, but intermediate species like nitroso and hydroxylamine derivatives can also be formed.[6] These are often highly reactive. The primary reduction product to monitor would be:

    • N-(4-Amino-5-methoxy-2-methylphenyl)acetamide

It is also possible for both reactions to occur, leading to 4-Amino-5-methoxy-2-methylaniline . The presence of a methyl group ortho to the original acetamide group may introduce some steric hindrance, potentially influencing the rate of hydrolysis.[7][8]

Troubleshooting Guide: Investigating Unexpected Results

If you observe unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) or if your experimental results are inconsistent, it is crucial to systematically investigate the stability of your compound.

Issue: Appearance of Unknown Peaks in HPLC Analysis

Cause: This is the most direct evidence of degradation. The unknown peaks are likely the degradation products discussed in Q2.

Solution Pathway:

  • Confirm Identity: If possible, use mass spectrometry (LC-MS) to get the molecular weight of the unknown peaks. Compare these masses to the predicted degradation products in the table below.

  • Perform a Forced Degradation Study: A forced degradation or stress study is the definitive way to identify potential degradation products and understand the stability profile of your molecule.[3][5] This involves intentionally exposing your compound to harsh conditions to accelerate degradation. This not only helps identify the degradants but is also a critical step in developing a stability-indicating analytical method as per ICH guidelines.[9][10][11]

Predicted Degradant Degradation Pathway Expected Mass Change Common Stress Condition
5-Methoxy-2-methyl-4-nitroanilineAmide Hydrolysis- 42.04 DaAcidic, Basic
N-(4-Amino-5-methoxy-2-methylphenyl)acetamideNitro Reduction- 30.00 Da (O for NH)Reductive, Photolytic
Acetic AcidAmide Hydrolysis(Fragment)Acidic, Basic

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide under various stress conditions to identify its degradation products and pathways. This is a foundational step for developing stability-indicating analytical methods.[5]

Objective: To generate and identify potential degradation products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector (LC-MS is highly recommended)[12]

  • Photostability chamber (or a setup with a controlled UV lamp)

  • pH meter, volumetric flasks, pipettes

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Aliquot Ox Oxidation (3% H₂O₂, RT) Prep->Ox Aliquot Photo Photolytic (UV/Vis Light) Prep->Photo Aliquot Thermal Thermal (60°C, Solid & Solution) Prep->Thermal Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by LC-MS/HPLC-PDA Ox->Analyze Photo->Analyze Thermal->Analyze Neutralize->Analyze Compare Compare to Control (Unstressed Sample) Analyze->Compare Identify Identify Degradants (Mass & UV Spectra) Compare->Identify Degradation_Pathways cluster_hydrolysis Pathway 1: Amide Hydrolysis cluster_reduction Pathway 2: Nitro Reduction Parent N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Hydrolysis_Product 5-Methoxy-2-methyl- 4-nitroaniline Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Acetic_Acid Acetic Acid Parent->Acetic_Acid Reduction_Product N-(4-Amino-5-methoxy- 2-methylphenyl)acetamide Parent->Reduction_Product Reductant / hν

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Identification in the Synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide by LC-MS

Welcome to the technical support guide for the synthesis and analysis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and analysis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for in-process control and final purity assessment. Here, we address common challenges encountered during synthesis, focusing on the logical identification and characterization of potential byproducts.

Overview of the Synthesis and Expected Analytical Profile

The target molecule, N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, is typically synthesized via the electrophilic nitration of N-(5-Methoxy-2-methylphenyl)acetamide. This reaction, while generally efficient, is prone to the formation of several process-related impurities and byproducts.

Primary Synthetic Route:

Expected LC-MS Profile of the Target Compound:

  • Molecular Formula: C₁₀H₁₂N₂O₄

  • Exact Mass: 224.0797 g/mol

  • Expected Ionization (Positive ESI):

    • [M+H]⁺: m/z 225.0870

    • [M+Na]⁺: m/z 247.0690

    • [M+K]⁺: m/z 263.0429

    • [M+NH₄]⁺: m/z 242.1135[1][2]

A successful synthesis monitored by LC-MS should ideally show a major peak corresponding to the product's expected mass-to-charge ratio (m/z), with minimal signals from other components. However, the appearance of unexpected peaks is a common analytical challenge.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides a systematic approach to identifying unknown peaks in your LC-MS data.

Q1: I see an unexpected peak with the same m/z as my product but at a different retention time. What is it?

Likely Cause: A regioisomer of the desired product.

Scientific Rationale: Electrophilic aromatic substitution (in this case, nitration) on a polysubstituted benzene ring is governed by the directing effects of the existing substituents. The starting material, N-(5-Methoxy-2-methylphenyl)acetamide, has three substituents:

  • -NHCOCH₃ (Acetamido): A strongly activating, ortho-, para- director.

  • -OCH₃ (Methoxy): A strongly activating, ortho-, para- director.

  • -CH₃ (Methyl): A weakly activating, ortho-, para- director.

The combined directing effects of these groups can lead to the formation of multiple nitrated isomers. While the 4-nitro product is often desired, other isomers can form, particularly if reaction conditions like temperature and acid concentration are not strictly controlled.[3][4] Using sulfuric acid concentrations above 78% has been shown to increase the formation of ortho-isomers in similar reactions.[3]

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): Confirm that the exact mass of the unknown peak matches the theoretical exact mass of your product. This definitively confirms it as an isomer.[5][6][7]

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion (e.g., m/z 225.0870) for both the product and the unknown peak and subject them to collision-induced dissociation (CID).[6][8][9] Isomers, while having the same mass, often produce different fragmentation patterns due to the different substitution patterns on the aromatic ring.[8][9] For example, the presence or absence of an ortho nitro group can influence hydrogen bonding and subsequent fragmentation pathways.[10][11]

  • Chromatographic Method Development: Improve the separation between the isomers. Try a different stationary phase (e.g., a PFP or Phenyl-Hexyl column instead of a standard C18) or adjust the mobile phase composition and gradient to enhance resolution.

Q2: My chromatogram shows a significant peak corresponding to the starting material. What went wrong?

Likely Cause: Incomplete reaction or inefficient workup.

Scientific Rationale: This is one of the most straightforward issues to diagnose. The presence of starting material, N-(5-Methoxy-2-methylphenyl)acetamide (Exact Mass: 179.0946; [M+H]⁺: m/z 180.1019), indicates that the reaction has not gone to completion. This can be due to insufficient reaction time, incorrect temperature, or stoichiometry issues with the nitrating agent.

Troubleshooting Steps:

  • Reaction Monitoring: Use LC-MS to monitor the reaction progress over time. Take small aliquots from the reaction mixture at regular intervals, quench them, and analyze to determine the point at which the starting material is consumed.

  • Review Reaction Conditions:

    • Temperature: Ensure the reaction is maintained at the optimal temperature. Nitrations are exothermic and poor temperature control can lead to both incomplete reactions and increased byproduct formation.

    • Reagents: Verify the concentration and quantity of the nitric and sulfuric acids used.

    • Stirring: Ensure adequate mixing to promote contact between reactants.

Q3: There's a peak with a higher mass than my product. What are the possibilities?

Likely Causes: Di-nitrated byproducts or common solvent/salt adducts.

Scientific Rationale:

  • Di-nitration: Under harsh nitrating conditions (e.g., excess nitric acid, high temperature), a second nitro group can be added to the aromatic ring. The activating nature of the substituents makes the ring susceptible to further electrophilic attack.

  • Adduct Formation: In electrospray ionization (ESI), it is common for analyte molecules to form adducts with ions present in the mobile phase or from the sample matrix.[12] These are not byproducts of the reaction but rather artifacts of the analysis.

Troubleshooting Steps:

  • Calculate Potential Masses: Determine the expected m/z for potential di-nitrated species (C₁₀H₁₁N₃O₆, Exact Mass: 269.0648; [M+H]⁺: m/z 270.0721).

  • Identify Common Adducts: Check for mass differences corresponding to common adducts. Use an adduct calculator or reference table for this.[13]

Adduct IonNominal Mass Difference from [M+H]⁺Expected m/z for Product
[M+Na]⁺ +22247.07
[M+K]⁺ +38263.04
[M+NH₄]⁺ +17242.11
[M+CH₃CN+H]⁺ +41266.11
[M+CH₃OH+H]⁺ +32257.10

This table summarizes common adducts seen in positive ion ESI-MS.[1][12]

  • MS/MS Analysis: Fragment the high-mass ion. A true di-nitrated byproduct will show characteristic losses (e.g., loss of NO₂, H₂O), whereas an adduct will often lose the adducted species at low collision energy.

Q4: I have an unexpected peak with a lower mass than my product. What could it be?

Likely Causes: In-source fragmentation, degradation products, or byproducts from side reactions.

Scientific Rationale:

  • In-source Fragmentation: If the ion source conditions (e.g., capillary voltage, temperature) are too harsh, the product molecule can fragment before it reaches the mass analyzer.[14] For acetamides, a common fragmentation is the loss of the acetyl group or ketene.[15][16]

  • Hydrolysis: If the workup or storage conditions are acidic or basic, the acetamide group can be hydrolyzed back to an amine, or the methoxy group could potentially be cleaved.

  • Oxidation Products: Strong oxidizing conditions, sometimes present during nitration, can lead to the formation of various oxidation byproducts.[4]

Troubleshooting Steps:

  • Analyze Fragmentation Patterns: Look for mass differences that correspond to logical neutral losses from your product molecule.

    • Loss of ketene (-CH₂CO): A loss of 42 Da. (m/z 225 → m/z 183). This would correspond to the resulting aniline.

    • Loss of acetyl radical (-•COCH₃): A loss of 43 Da. (m/z 225 → m/z 182).

    • Loss of nitro group (-NO₂): A loss of 46 Da. (m/z 225 → m/z 179).

  • Soften Ionization Conditions: Reduce the source temperature and voltages in your MS method and re-inject the sample. If the low-mass peak decreases in intensity relative to the product peak, it is likely an in-source fragment.

  • Inject Starting Material: Analyze the starting material alone to see if any of the low-mass peaks are impurities carried over.

Methodologies and Protocols

Protocol 1: Generic LC-MS Method for Reaction Monitoring

This method provides a starting point for analyzing crude reaction mixtures.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 10% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL (dilute crude sample 1:1000 in 50:50 Acetonitrile:Water).

  • MS Detector (ESI+):

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Protocol 2: Confirming Isomer Identity with MS/MS
  • Using the LC method above, perform two separate injections.

  • Injection 1 (Product Peak): Set up a targeted MS/MS experiment.

    • Precursor Ion: Isolate the m/z of your protonated product (e.g., 225.1).

    • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Injection 2 (Unknown Isomer Peak): Repeat the exact same MS/MS experiment, but change the precursor ion retention time to that of the unknown peak.

  • Compare Spectra: Overlay the two product ion spectra. Differences in the relative intensities of fragment ions or the presence of unique fragments can be used to differentiate the isomers.[8][9]

Data Interpretation and Visualization

Table of Potential Byproducts and Impurities
Compound NameStructureMolecular FormulaExact MassExpected [M+H]⁺ (m/z)Potential Origin
Target Product N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamideC₁₀H₁₂N₂O₄224.0797225.0870Main Reaction
Starting Material N-(5-Methoxy-2-methylphenyl)acetamideC₁₀H₁₃NO₂179.0946180.1019Incomplete Reaction
Regioisomer N-(5-Methoxy-2-methyl-6-nitrophenyl)acetamideC₁₀H₁₂N₂O₄224.0797225.0870Side Reaction (Nitration)
Di-nitro Byproduct e.g., N-(5-Methoxy-2-methyl-4,6-dinitrophenyl)acetamideC₁₀H₁₁N₃O₆269.0648270.0721Over-nitration
Hydrolyzed Product 5-Methoxy-2-methyl-4-nitroanilineC₈H₁₀N₂O₃182.0691183.0764Degradation (Hydrolysis)
Logical Workflow for Byproduct Identification

This diagram illustrates a decision-making process for characterizing an unknown peak observed in your LC-MS analysis.

Byproduct_Identification_Workflow start Unknown Peak Detected in LC-MS Chromatogram check_mz Determine m/z of the Unknown start->check_mz compare_mz Compare m/z to Product check_mz->compare_mz is_isomer Isomer or Same Mass Impurity compare_mz->is_isomer m/z is SAME is_higher Higher Mass Byproduct or Adduct compare_mz->is_higher m/z is HIGHER is_lower Lower Mass Byproduct or Fragment compare_mz->is_lower m/z is LOWER confirm_isomer 1. Confirm Exact Mass (HRMS) 2. Perform MS/MS Analysis is_isomer->confirm_isomer check_adducts 1. Check for Common Adducts (e.g., +22 for Na, +38 for K) 2. Calculate Di-nitro Mass is_higher->check_adducts check_losses 1. Check for Neutral Losses (e.g., -42 for ketene, -46 for NO₂) 2. Soften Ion Source Conditions is_lower->check_losses isomer_result Different fragmentation pattern confirms regioisomer. confirm_isomer->isomer_result adduct_result Mass matches known adduct. check_adducts->adduct_result dinitro_result Mass matches di-nitrated species. Confirm with MS/MS. check_adducts->dinitro_result fragment_result Peak intensity decreases with softer conditions -> In-source fragment. check_losses->fragment_result byproduct_result Peak is stable -> Degradation or side-reaction product. check_losses->byproduct_result

Caption: A decision tree for identifying unknown peaks in an LC-MS chromatogram.

References

  • Hines, J. K., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr Journals. Available at: [Link]

  • Tinker, J. M., & Spiegler, L. (1934). Nitration of n-acetyl-p-toluidine. U.S. Patent No. 1,963,597. Washington, DC: U.S. Patent and Trademark Office.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • Zhang, Y., et al. (2023). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. PubMed. Available at: [Link]

  • Stoll, D., & Dolan, J. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. Available at: [Link]

  • Wang, H., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Available at: [Link]

  • ResearchGate. (2022). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Nitroaromatic Compounds in Air Samples. Available at: [Link]

  • Providion Group. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]

  • Martin, O. (1938). Process of preparing meta-nitro-para-toluidine. U.S. Patent No. 2,128,511. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds. Available at: [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. Available at: [Link]

  • Blaženović, I., et al. (2019). Isomer Differentiation Using in silico MS2 Spectra. A Case Study for the CFM-ID Mass Spectrum Predictor. Metabolites. Available at: [Link]

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration. Available at: [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2019). LC-MS(ESI+) Common Adducts question?. Available at: [Link]

  • Royal Society of Chemistry. (2017). Regioselective nitration of Anilines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • De Hoffmann, E. (1996). Tandem mass spectrometry: a primer. Journal of mass spectrometry. Available at: [Link]

  • Fiveable. (n.d.). Structural elucidation using mass spectrometry. Available at: [Link]

  • Rocchiccioli, F., et al. (2019). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Journal of Mass Spectrometry. Available at: [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

  • Agilent Technologies. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Available at: [Link]

  • Hines, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]

  • ResolveMass. (2023). The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube. Available at: [Link]

  • All about chemistry. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. Available at: [Link]

  • MDPI. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available at: [Link]

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?. Available at: [Link]

  • IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

Sources

Troubleshooting

minimizing di-nitro byproducts in N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide synthesis

Last Updated: January 25, 2026 Introduction Welcome to the technical support guide for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. This document is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 25, 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis and, in particular, to minimize the formation of di-nitro byproducts. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific laboratory context. The formation of di-nitro impurities is a common challenge in the nitration of activated aromatic rings, and this guide provides a systematic approach to controlling the regioselectivity and extent of the reaction.

The core of this synthesis is an electrophilic aromatic substitution (EAS), specifically, the nitration of N-(5-Methoxy-2-methylphenyl)acetamide. The starting material possesses two activating groups: a methoxy group (-OCH3) and an acetamido group (-NHCOCH3), and a moderately activating methyl group (-CH3). The interplay of the directing effects of these substituents and the reaction conditions is critical to achieving a high yield of the desired mono-nitro product while suppressing over-nitration.

Troubleshooting Guide: Minimizing Di-nitro Byproducts

The formation of di-nitro byproducts is a primary concern in this synthesis. The table below outlines common issues, their probable causes, and scientifically-grounded solutions to mitigate them.

Observed Issue Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Significant formation of di-nitro byproducts (e.g., >10%) detected by HPLC or NMR. 1. High Reaction Temperature: The rate of nitration increases significantly with temperature, which can lead to multiple substitutions on the highly activated aromatic ring.[1] 2. Excess Nitrating Agent: Using a significant stoichiometric excess of the nitrating mixture (e.g., HNO₃/H₂SO₄) increases the concentration of the nitronium ion (NO₂⁺), driving the reaction towards di-substitution.[1] 3. Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the formation of the desired mono-nitro product can result in a second nitration event.[1]1. Maintain Low Temperatures: Conduct the nitration at a strictly controlled low temperature, typically between 0°C and 5°C, using an ice-salt bath or a cryo-cooler. This reduces the kinetic energy of the system, favoring the initial, faster mono-nitration over the subsequent, slower di-nitration. 2. Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. This ensures complete consumption of the starting material while minimizing the availability of the nitronium ion for a second nitration. 3. Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction promptly once the starting material is consumed to prevent over-reaction.
Formation of undesired regioisomers. 1. Inappropriate Nitrating Agent: The choice of nitrating agent can influence the regioselectivity of the reaction. Strong acid mixtures like HNO₃/H₂SO₄ can lead to a mixture of isomers. 2. Steric Hindrance: The directing effects of the substituents can be influenced by steric hindrance, potentially leading to nitration at less favored positions.1. Alternative Nitrating Agents: Consider using milder or more regioselective nitrating agents. For instance, iron(III) nitrate (Fe(NO₃)₃·9H₂O) has been shown to be an effective promoter for regioselective nitration of anilines.[2][3] Another option could be the use of tert-butyl nitrite.[4][5] 2. Protecting Group Strategy: While the acetamido group is already a protecting group for the amine, its electronic and steric properties guide the nitration. The interplay of the activating groups dictates the primary site of nitration.
Low yield of the desired product. 1. Incomplete Reaction: Insufficient reaction time or too low a temperature may lead to incomplete conversion of the starting material. 2. Product Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids, can lead to degradation of the product. 3. Loss during Workup/Purification: The product may be lost during the aqueous workup or purification steps.1. Optimize Reaction Time: As mentioned, monitor the reaction to ensure it goes to completion without proceeding to di-nitration. A time-course study can help determine the optimal reaction duration. 2. Controlled Quenching: Quench the reaction by carefully adding the reaction mixture to ice-water. This dissipates heat and dilutes the acid, minimizing product degradation. 3. Efficient Extraction and Purification: Use an appropriate organic solvent for extraction (e.g., ethyl acetate) and consider purification by column chromatography or recrystallization to isolate the desired product efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the formation of di-nitro byproducts in this synthesis?

A1: The formation of di-nitro byproducts is a direct consequence of the high reactivity of the aromatic ring in N-(5-Methoxy-2-methylphenyl)acetamide. The methoxy, acetamido, and methyl groups are all electron-donating and activating substituents, making the ring highly susceptible to electrophilic aromatic substitution.[6] After the first nitration occurs to form the desired product, the ring is still activated enough to undergo a second nitration, especially under forcing conditions (high temperature, excess nitrating agent). The first nitro group is a deactivating group, but the combined activating effect of the other substituents can still promote a second substitution.

Q2: How do the directing effects of the substituents influence the position of nitration?

A2: The regioselectivity of the nitration is governed by the combined directing effects of the substituents on the aromatic ring:

  • -NHCOCH₃ (Acetamido): A strong ortho-, para- director and activating group.[7]

  • -OCH₃ (Methoxy): A strong ortho-, para- director and activating group.

  • -CH₃ (Methyl): A weak ortho-, para- director and activating group.[7]

The desired product, N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, has the nitro group at the 4-position. This position is para to the methoxy group and ortho to the methyl group. The acetamido group's directing effect is also influential. The interplay of these electronic effects, along with steric considerations, determines the final product distribution.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A3: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot(s).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the percentage of any di-nitro byproducts or other isomers formed.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the desired product and any isolated byproducts. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with a chromatographic technique (e.g., GC-MS or LC-MS) to identify components of a mixture. Chemical ionization mass spectrometry can be a useful tool for detecting aromatic oxidation products.[9]

Q4: Can you provide a detailed experimental protocol for the synthesis with minimized di-nitration?

A4: Yes, the following protocol is a recommended starting point. It emphasizes careful control of reaction parameters to favor mono-nitration.

Experimental Protocol: Synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Step 1: Acetylation of 5-Methoxy-2-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield N-(5-Methoxy-2-methylphenyl)acetamide.

Step 2: Nitration of N-(5-Methoxy-2-methylphenyl)acetamide

  • In a clean, dry round-bottom flask, add N-(5-Methoxy-2-methylphenyl)acetamide (1.0 eq).

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 5°C. Stir until the starting material is completely dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq) to a small amount of concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of the acetanilide over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

Visualizing the Reaction Pathway

To better understand the desired reaction and the potential for byproduct formation, the following diagram illustrates the key steps.

Nitration_Pathway Start N-(5-Methoxy-2-methylphenyl)acetamide Intermediate1 Sigma Complex (Mono-nitration) Start->Intermediate1 Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) (from HNO₃/H₂SO₄) Nitronium->Intermediate1 Intermediate2 Sigma Complex (Di-nitration) Nitronium->Intermediate2 Product N-(5-Methoxy-2-methyl-4- nitrophenyl)acetamide (Desired Product) Intermediate1->Product Deprotonation Product->Intermediate2 Further Nitration (Undesired) Byproduct Di-nitro Byproduct Intermediate2->Byproduct Deprotonation

Sources

Optimization

improving the solubility of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide for in vitro assays

Technical Support Center: N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Solubility Last Updated: 2026-01-23 Introduction This guide provides a comprehensive framework for researchers encountering solubility challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Solubility

Last Updated: 2026-01-23

Introduction

This guide provides a comprehensive framework for researchers encountering solubility challenges with N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide and other similarly hydrophobic compounds in aqueous-based in vitro assays. Physicochemical data for this specific molecule is not extensively documented in public literature, which necessitates a systematic, first-principles approach to achieve a stable and biologically compatible solution.[1] The structural characteristics of this compound—a substituted nitrophenyl ring—suggest low aqueous solubility, a common hurdle for many new chemical entities in drug discovery.[2]

This document offers a series of troubleshooting steps, detailed protocols, and answers to frequently asked questions (FAQs) to empower researchers to overcome these challenges, ensuring the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve, even in 100% DMSO. What should I do?

A1: If the compound remains insoluble in pure DMSO at your desired stock concentration, gentle heating (up to 37°C) or sonication can be attempted. Use these methods judiciously, as excessive heat can degrade the compound. If solubility is still not achieved, it indicates that you may be attempting a concentration that exceeds the compound's thermodynamic solubility limit in DMSO. In this case, you must either lower the target stock concentration or explore alternative solvents and formulation strategies as outlined in the main guide.

Q2: I see a precipitate or cloudiness ("crash out") when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A2: This is a common phenomenon known as antisolvent precipitation, where a compound soluble in an organic solvent becomes insoluble when diluted into an aqueous medium where it has poor solubility.[3][4] To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in the assay.

  • Reduce DMSO Percentage: Ensure the final concentration of DMSO in your assay medium is as low as possible (ideally ≤0.5%) to minimize its effect on compound solubility and cell health.[5][6]

  • Use Intermediate Dilution Steps: Instead of a direct large dilution, perform serial dilutions. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution first, before the final dilution into the assay medium.

  • Employ Formulation Strategies: Consider using co-solvents or solubility enhancers like cyclodextrins or surfactants, which are detailed in the troubleshooting workflow below.[2]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: The tolerance to DMSO is highly cell-line specific and depends on the assay duration.[7]

  • General Guideline: Aim for a final DMSO concentration of ≤0.5% .[5][6] Many robust cell lines can tolerate up to 1%.[7]

  • Sensitive Cells: Primary cells and some specific cell lines can show stress or toxicity at concentrations as low as 0.1%.[6][7]

  • Critical Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (or other solvents) as your test wells but without the compound. This allows you to differentiate between compound-induced effects and solvent-induced artifacts.[7][8]

Q4: Can I add serum or BSA to my assay medium to help with solubility?

A4: Yes, this can be an effective strategy. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, keeping them in solution.[9][10] Bovine Serum Albumin (BSA) is often used for this purpose. However, be aware that protein binding can reduce the free concentration of your compound, which may affect its apparent potency. This is a critical consideration when interpreting dose-response data.

Systematic Troubleshooting Workflow

When facing solubility issues, a stepwise approach is the most efficient path to a solution. Start with the simplest methods and progress to more complex formulation strategies as needed.

Diagram: Solubility Troubleshooting Decision Tree

This diagram outlines the logical progression for addressing compound solubility issues.

Solubility_Workflow start Start: Compound Insoluble stock_prep Prepare Stock in 100% Anhydrous DMSO start->stock_prep dissolved_stock Stock Dissolved? stock_prep->dissolved_stock heat_sonicate Apply Gentle Heat (≤37°C) or Sonication dissolved_stock->heat_sonicate No dilute_aqueous Dilute Stock into Aqueous Assay Buffer dissolved_stock->dilute_aqueous Yes reassess_stock Reassess Solubility heat_sonicate->reassess_stock lower_conc Action: Lower Stock Concentration reassess_stock->lower_conc No reassess_stock->dilute_aqueous Yes lower_conc->stock_prep precipitate_check Precipitation Occurs? dilute_aqueous->precipitate_check success Success: Proceed with Assay precipitate_check->success No troubleshoot Initiate Advanced Troubleshooting precipitate_check->troubleshoot Yes co_solvent Option 1: Use Co-solvents (e.g., PEG 400) troubleshoot->co_solvent excipients Option 2: Use Excipients (Cyclodextrin, Surfactants) troubleshoot->excipients

Caption: Decision tree for systematically troubleshooting compound solubility.

Step 1: Foundational Solvent Screening & Stock Preparation

The goal is to create a high-concentration stock solution that can be diluted to the final working concentration with minimal impact on the assay system.[11][12]

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for hydrophobic compounds. Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of highly hydrophobic molecules.

  • Alternative Organic Solvents: If DMSO fails, other water-miscible organic solvents can be tested.[2] However, their compatibility with your specific assay system must be validated.

SolventPolarityCommon Use Notes
DMSO HighUniversal solvent, but can be toxic at >1%.[7]
DMF HighStrong solvent, but higher toxicity than DMSO.
Ethanol MediumLess toxic, but also a weaker solvent for highly non-polar compounds.
PEG 400 LowOften used as a co-solvent. Less toxic than DMSO.[2]

See Protocol 1: Small-Scale Solubility Assessment

Step 2: Mitigating Precipitation in Aqueous Media

If the compound precipitates upon dilution into your assay buffer, you must modify the formulation.

Strategy A: Co-Solvents

A co-solvent is a water-miscible organic solvent used in combination with another (like DMSO) to improve the solubility of a compound in the final aqueous solution.[2][4] The principle is to create a solvent mixture that is more favorable for the compound than the highly polar aqueous environment alone.[13]

  • Recommended Co-Solvent: Polyethylene glycol 400 (PEG 400) is a common choice.

  • Method: Prepare a high-concentration stock in DMSO. Then, create an intermediate stock by diluting the DMSO stock into a solution containing PEG 400 before the final dilution into the assay medium. For example, a 1:1 mixture of DMSO and PEG 400 can be effective.

Strategy B: Solubility Enhancers (Excipients)

Excipients are inactive substances that can be added to a formulation to improve the solubility of the active compound.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can encapsulate hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[15][16]

    • Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[14]

    • Mechanism: The hydrophobic compound partitions into the central cavity of the cyclodextrin, forming a water-soluble inclusion complex.[17][18]

  • Non-ionic Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic cores of these micelles can solubilize poorly soluble compounds.

    • Common Choices: Pluronic® F-68 and Polysorbate 80 (Tween® 80) are frequently used in cell culture applications.[19] Pluronic F-68 is often included in media to protect cells from shear stress in sparged bioreactors.[20][21]

    • Mechanism: At concentrations above the CMC, the surfactant molecules self-assemble into micelles, and the hydrophobic compound is partitioned into the micellar core.[19]

EnhancerMechanismTypical Starting ConcentrationKey Considerations
HP-β-Cyclodextrin Encapsulation (Inclusion Complex)1-10 mM in final bufferCan sometimes extract cholesterol from cell membranes at high concentrations.
Pluronic® F-68 Micellar Solubilization0.02% - 0.1% (w/v)FDA-approved and widely used; very low cytotoxicity.[19]
Polysorbate 80 Micellar Solubilization0.01% - 0.05% (w/v)Can be cytotoxic to some cell lines at higher concentrations.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

Objective: To determine an approximate solubility limit in various solvents.

  • Weigh out 1-2 mg of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide into a small, clear glass vial.

  • Add the primary solvent (e.g., anhydrous DMSO) in small, precise increments (e.g., 10 µL).

  • After each addition, vortex the vial for 30-60 seconds. Use a sonicator bath for 5-10 minutes if the compound does not dissolve with vortexing alone.

  • Visually inspect for any remaining solid particles against a dark background.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility (e.g., if 2 mg dissolved in 100 µL, the solubility is ~20 mg/mL).

  • Repeat for other solvents or co-solvent mixtures as needed.

Protocol 2: Preparation of a Working Solution using a Solubility Enhancer

Objective: To prepare a final compound solution in assay buffer, preventing precipitation. This example uses HP-β-Cyclodextrin.

  • Prepare Enhancer Buffer: Prepare your standard assay buffer (e.g., PBS or cell culture medium) containing the desired concentration of the solubility enhancer (e.g., 10 mM HP-β-CD). Warm this buffer to 37°C.

  • Prepare Stock Solution: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 20 mM).

  • Intermediate Dilution (Optional but Recommended): If high dilution factors are needed, perform an intermediate dilution of the DMSO stock into pure DMSO or the assay buffer.

  • Final Dilution: While vortexing the warmed Enhancer Buffer, add the compound stock solution drop-wise to achieve the final desired concentration. The continuous mixing is crucial to prevent localized high concentrations that can cause precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness.

Diagram: Workflow for Preparing Final Assay Solution

This diagram illustrates the process of diluting a DMSO stock into a buffer containing a solubility enhancer.

Dilution_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Result stock High-Concentration Stock (e.g., 20 mM in 100% DMSO) add_stock Add Stock Solution Drop-wise stock->add_stock buffer Assay Buffer + Solubility Enhancer (e.g., 10 mM HP-β-CD) vortex Vortexing Enhancer Buffer buffer->vortex final_solution Final Working Solution (e.g., 20 µM Compound) Stable and Clear add_stock->final_solution

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Welcome to the Technical Support Center for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important intermediate. Here, we provide in-depth, field-proven insights and troubleshooting solutions grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is typically achieved through a two-step process. The first step involves the acetylation of 4-methoxy-2-methylaniline to yield N-(4-methoxy-2-methylphenyl)acetamide. This intermediate is then subjected to electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the benzene ring.

The directing effects of the substituents on the aromatic ring play a crucial role in the regioselectivity of the nitration reaction. The methoxy group at C4 is a strong activating group and an ortho-, para-director. The acetamido group at C1 is a moderately activating group and also an ortho-, para-director. The methyl group at C2 is a weakly activating group and an ortho-, para-director. The interplay of these directing effects is critical for achieving a high yield of the desired isomer.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

Problem 1: Low Yield of the Desired 5-Nitro Isomer and Formation of Unwanted Isomers

Question: My nitration reaction is producing a mixture of isomers, with a significant amount of what I suspect is the 6-nitro isomer, leading to a low yield of the desired N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. How can I improve the regioselectivity?

Answer: The formation of isomeric impurities is a common challenge in the nitration of substituted aromatic compounds. In the case of N-(4-methoxy-2-methylphenyl)acetamide, the substitution pattern fortunately favors the formation of the desired 5-nitro isomer. The powerful electron-donating 4-methoxy group strongly directs nitration to the positions ortho to it (C3 and C5). The acetamido group also directs ortho (C2 and C6) and para (C4, which is already substituted). The methyl group further activates the ring.

However, suboptimal reaction conditions can lead to the formation of the undesired 6-nitro isomer. Here’s how to troubleshoot and optimize for the 5-nitro product:

  • Controlling Reaction Temperature: Nitration reactions are highly exothermic. A runaway reaction can not only be a safety hazard but can also lead to a decrease in selectivity and the formation of byproducts.

    • Recommendation: Maintain a low and consistent reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent. Use an efficient cooling bath (e.g., ice-salt or a chiller) and monitor the internal temperature of the reaction vessel closely.

  • Rate of Addition of Nitrating Agent: The slow and controlled addition of the nitrating mixture (typically a solution of nitric acid in sulfuric acid) is crucial. A rapid addition can cause localized overheating, leading to side reactions and reduced selectivity.

    • Recommendation: Add the nitrating agent dropwise or via a syringe pump over an extended period. The addition rate should be adjusted to ensure the temperature does not exceed the set limit.

  • Choice of Solvent and Nitrating Agent: While a mixture of concentrated sulfuric acid and nitric acid is standard, the composition of this mixture can influence selectivity.

    • Recommendation: Use a well-defined and consistent ratio of sulfuric acid to nitric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile. For laboratory scale, a common approach is to dissolve the starting material in glacial acetic acid or sulfuric acid before the slow addition of the nitrating mixture.

A study on the nitration of the parent compound, 2-methylmethacetin [N-(4-methoxy-2-methylphenyl)acetamide], has shown that the electron-donating 4-methoxy group preferentially directs nitration to the C5 position, with little to no detectable formation of the C6-nitro isomer under controlled conditions.[1]

Problem 2: Thermal Runaway and Reaction Control Issues During Scale-Up

Question: I am scaling up the nitration step, and I am concerned about the exothermicity and the potential for a thermal runaway. What are the best practices for ensuring thermal safety at a larger scale?

Answer: Thermal runaway is a critical safety concern in industrial-scale nitration. The reaction generates a significant amount of heat, and if this heat is not effectively removed, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing an explosion.

Here are key strategies to mitigate this risk:

  • Process Safety Assessment: Before any scale-up, a thorough process safety assessment is mandatory. This includes differential scanning calorimetry (DSC) and reaction calorimetry (RC1) studies to understand the thermal hazards of the reaction mixture and its components.[2]

  • Reactor Design and Cooling Capacity:

    • Recommendation: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction. Jacketed reactors with a high surface area-to-volume ratio are preferred. The cooling system should be robust and have backups in place.

  • Controlled Dosing:

    • Recommendation: Implement a precise and reliable system for the addition of the nitrating agent. Automated dosing systems linked to temperature probes can stop the addition if the temperature exceeds a predefined safety limit.

  • Agitation:

    • Recommendation: Efficient agitation is crucial to ensure homogenous mixing and prevent localized hotspots. The agitator design and speed should be optimized for the reactor geometry and reaction mass.

  • Emergency Preparedness:

    • Recommendation: The reactor should be equipped with safety features such as a rupture disc and an emergency quenching system. A "drowning tub" containing a large volume of cold water into which the reactor contents can be rapidly discharged in an emergency is a standard safety feature in industrial nitration facilities.[3]

  • Continuous Flow Chemistry:

    • Recommendation: For larger scale production, transitioning from a batch process to a continuous flow process can significantly enhance safety. Microreactors have a very high surface area-to-volume ratio, allowing for near-instantaneous cooling and precise temperature control, thus minimizing the risk of thermal runaway.[4][5]

Problem 3: Difficulties in Product Isolation and Purification at Scale

Question: After quenching the reaction, I am getting an oily product that is difficult to filter and purify. How can I improve the crystallization and isolation of the final product?

Answer: Challenges in product isolation and purification are common when scaling up, and they can significantly impact yield and purity. An oily product suggests issues with crystallization or the presence of impurities that are depressing the melting point.

  • Effective Quenching and Precipitation:

    • Recommendation: The quenching step is critical for both stopping the reaction and precipitating the product. Pouring the reaction mixture slowly into a well-agitated mixture of ice and water is the standard procedure. The rapid cooling and dilution of the acid cause the organic product to precipitate. Ensure sufficient ice is used to maintain a low temperature during the quench.

  • Control of Crystal Form (Polymorphism):

    • Recommendation: The physical form of the active pharmaceutical ingredient (API) or intermediate is critical.[6] Different crystal forms (polymorphs) can have different physical properties, including solubility and stability. A controlled crystallization process is key.

      • Solvent Selection: While the initial precipitation occurs from the aqueous acid mixture, recrystallization is necessary for purification. A binary solvent system, such as ethanol-water, is often effective for this class of compounds.[5] Experiment with different solvent ratios to optimize crystal formation and impurity rejection.

      • Cooling Rate: A slow and controlled cooling rate during recrystallization generally leads to larger, more well-defined crystals that are easier to filter and wash. Rapid cooling can trap impurities and lead to the formation of fine needles or an oily precipitate.

  • Washing and Drying:

    • Recommendation: After filtration, the crude product must be washed thoroughly to remove residual acids and water-soluble impurities.

      • Water Wash: Wash the filter cake with cold water until the filtrate is neutral to pH paper.

      • Bicarbonate Wash (Optional): A wash with a dilute sodium bicarbonate solution can be used to neutralize any remaining traces of acid. This should be followed by another water wash to remove the bicarbonate.

      • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.

Issues that are not addressed at a small scale will be amplified during scale-up. Therefore, it is crucial to develop a robust crystallization process early in development.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide?

A1: The most logical and commonly employed synthetic route is a two-step process:

  • Acetylation: 4-methoxy-2-methylaniline is first acetylated to protect the amino group and form N-(4-methoxy-2-methylphenyl)acetamide. This is typically done using acetic anhydride in a solvent like glacial acetic acid.

  • Nitration: The resulting N-(4-methoxy-2-methylphenyl)acetamide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield the final product.

Q2: What are the primary safety hazards associated with this synthesis?

A2: The primary hazards are:

  • Corrosive and Oxidizing Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is essential.

  • Exothermic Reaction: The nitration reaction is highly exothermic and has the potential for thermal runaway if not properly controlled.

  • Nitro Compound Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. The final product should be stored in a cool, dry place away from heat sources.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting material, intermediate, and final product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What is the expected regiochemistry of the nitration, and why?

A4: The nitration of N-(4-methoxy-2-methylphenyl)acetamide is expected to be highly regioselective, yielding primarily the 5-nitro isomer. This is due to the directing effects of the substituents on the aromatic ring. The methoxy group at C4 is a strong ortho-directing group, activating the C3 and C5 positions. The acetamido group at C1 is also ortho-, para-directing. The combined effect strongly favors electrophilic attack at the C5 position, which is ortho to the powerful methoxy director.[1]

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of N-(4-methoxy-2-methylphenyl)acetamide (Intermediate)

This protocol is based on standard acetylation procedures for anilines.

Materials:

  • 4-methoxy-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-methylaniline (1.0 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1-1.2 equivalents) to the solution with stirring.

  • Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours, or stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual acetic acid and acetic anhydride.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Nitration of N-(4-methoxy-2-methylphenyl)acetamide

This protocol is a general procedure for the nitration of an activated aromatic ring and should be performed with strict temperature control and safety precautions.

Materials:

  • N-(4-methoxy-2-methylphenyl)acetamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add N-(4-methoxy-2-methylphenyl)acetamide (1.0 equivalent).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add concentrated sulfuric acid to the flask with stirring, ensuring the temperature is maintained below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the acetamide in sulfuric acid over a period of 1-2 hours. Crucially, maintain the internal reaction temperature between 0-10°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • In a large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A solid precipitate should form.

  • Allow the mixture to stir until all the ice has melted.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water until the washings are neutral to pH paper.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water).

Table 1: Key Physicochemical Properties
PropertyValue
Compound Name N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.22 g/mol
Appearance Colorless laths (from water)
CAS Number 196194-97-5

Part 4: Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration start 4-Methoxy-2-methylaniline reagent1 Acetic Anhydride Glacial Acetic Acid intermediate N-(4-methoxy-2-methylphenyl)acetamide reagent1->intermediate reagent2 HNO₃ / H₂SO₄ (0-10°C) product N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide reagent2->product

Caption: Synthetic pathway for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Desired Isomer q1 Is the reaction temperature strictly controlled (0-10°C)? start->q1 sol1 Implement better cooling and monitor internal temperature. q1->sol1 No q2 Is the nitrating agent added slowly and controllably? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use a dropping funnel or syringe pump for slow, dropwise addition. q2->sol2 No q3 Have you confirmed the purity of the starting material? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Purify the starting N-(4-methoxy-2- methylphenyl)acetamide before nitration. q3->sol3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting workflow for low yield in the nitration step.

References

  • Hines, J. E., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Online]. Available: [Link]

  • Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Advances, 15, 3474-3479. [Online]. Available: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Online]. Available: [Link]

  • Slideshare. (n.d.). Nitration (2). [Online]. Available: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. [Online]. Available: [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. [Online]. Available: [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Online]. Available: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [Online]. Available: [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Online]. Available: [Link]

  • Zhang, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Online]. Available: [Link]

  • Cambrex. (n.d.). Crystallization process development: Ramping up bench-scale control for manufacturing. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Purification of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

Welcome to the technical support guide for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the purification of this compound, specifically the removal of isomeric impurities.

The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, typically via electrophilic nitration of the corresponding N-phenylacetamide precursor, often yields a mixture of regioisomers. The directing effects of the acetamido, methyl, and methoxy groups on the aromatic ring can lead to the formation of undesired isomers, which can complicate downstream applications and compromise the integrity of research data. This guide is structured to provide both theoretical understanding and practical, step-by-step solutions to these common purification challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in a direct question-and-answer format.

Q1: I've synthesized my target compound, but I'm unsure of its purity. How can I quickly assess if isomeric impurities are present?

A1: Assessing purity is the critical first step before attempting any purification. A multi-faceted approach is recommended for a confident assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest and most common initial check. Spot your crude product on a TLC plate (e.g., silica gel) and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). If you see more than one spot, your sample is likely a mixture. Isomers often have slightly different polarities, leading to different retention factors (Rf values).

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). The presence of impurities disrupts the crystal lattice, causing the melting point to become depressed and broaden. Compare your experimentally determined melting point to the literature value for the pure compound.

  • ¹H NMR Spectroscopy: This is the most definitive method for identifying isomeric impurities. The substitution pattern on the aromatic ring dictates the chemical shifts and coupling constants of the aromatic protons. Each regioisomer will have a unique and predictable NMR spectrum. The presence of extra peaks in the aromatic region is a strong indicator of isomeric impurities.

Technique Indication of Impurity Primary Insight Provided
Thin-Layer Chromatography (TLC) Multiple spots, or streaking/tailing of the main spot.Relative polarity and number of components.
Melting Point Analysis Broad and/or depressed melting point range compared to literature value.Overall sample purity and crystal lattice integrity.
¹H NMR Spectroscopy Presence of unexpected peaks, particularly in the aromatic region (6-9 ppm).Definitive structural confirmation and identification of specific isomers.
Q2: What is the most effective first-pass method for removing regioisomeric impurities from my crude product?

A2: For solid organic compounds, recrystallization is the most powerful, cost-effective, and scalable purification technique. Its success hinges on the subtle differences in solubility between the desired product and its isomeric impurities in a selected solvent. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired, major compound will crystallize out in a purer form, leaving the more soluble impurities behind in the mother liquor.

The choice of solvent is paramount. For N-aryl acetamides, solvent systems like ethanol-water mixtures or single solvents such as water or ethanol are often effective[1][2]. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

Q3: My recrystallization didn't significantly improve the purity. What factors should I reconsider?

A3: If a single recrystallization is insufficient, you are facing one of several common issues. The troubleshooting workflow below can guide your next steps.

G start Impure Product after First Recrystallization check_purity Re-assess Purity (TLC, Melting Point) start->check_purity solvent Is the solvent choice optimal? check_purity->solvent Purity Low chromatography Purity Still Insufficient: Proceed to Column Chromatography check_purity->chromatography Purity Still Unacceptable cooling Was the cooling rate too fast? solvent->cooling Yes change_solvent Select a New Solvent or Solvent System (e.g., Toluene, Ethyl Acetate) solvent->change_solvent No slow_cool Repeat Recrystallization: - Ensure complete dissolution - Cool slowly, insulate flask - Scratch to induce crystallization cooling->slow_cool Yes cooling->chromatography No change_solvent->slow_cool slow_cool->check_purity Re-run

Caption: Troubleshooting workflow for failed recrystallization.

  • Solvent Selection: The solubility difference between your isomers in the chosen solvent may be too small. Experiment with different solvents or solvent pairs (e.g., methanol/water, ethanol/water, ethyl acetate/hexane) to maximize this difference.

  • Cooling Rate: Cooling the solution too quickly can cause the desired product and impurities to "crash out" of the solution together. Slower, controlled cooling allows for the formation of a more ordered, pure crystal lattice.

  • Concentration: Using the minimum amount of hot solvent required to fully dissolve your compound is crucial. Using too much solvent will result in low recovery, as much of your product will remain in the solution even when cold.

Q4: Recrystallization is not providing the required purity for my downstream application. What is the next logical step?

A4: When high purity is essential and recrystallization is insufficient, preparative column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).

The separation relies on differences in polarity. Isomers of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide will have slightly different polarities due to the position of the nitro group. These differences, while small, are often large enough to be exploited by chromatography. For structurally similar aromatic nitro compounds, stationary phases like silica gel are standard, with mobile phases typically consisting of ethyl acetate and hexane mixtures[3].

Q5: What is the underlying physicochemical basis for the separation of these isomers?

A5: The separation of regioisomers is possible because the position of a substituent (in this case, the -NO₂) alters the molecule's overall electronic distribution and stereochemistry. This leads to tangible differences in physical properties:

  • Polarity and Dipole Moment: The position of the electron-withdrawing nitro group relative to the other substituents changes the molecule's overall dipole moment. This directly impacts its solubility in various solvents and its affinity for the polar stationary phase in chromatography.

  • Hydrogen Bonding: The ability to form inter- or intramolecular hydrogen bonds can be affected by substituent position. For example, a nitro group ortho to the acetamido N-H group can form an intramolecular hydrogen bond[4][5]. This internal bonding can decrease the molecule's external polarity, making it less soluble in polar solvents and causing it to elute faster in normal-phase chromatography compared to an isomer that only forms intermolecular hydrogen bonds.

  • Crystal Packing: Isomers often pack into crystal lattices with different efficiencies, leading to different melting points and solubilities. Steric hindrance caused by substituents can prevent planar conformations, affecting how molecules interact in a crystal[4][6].

Part 2: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (start with 3:1 Hexane:Ethyl Acetate).

  • Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A single spot indicates high purity, while multiple spots confirm the presence of impurities.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of your crude product in a test tube and add a potential solvent dropwise. Find a solvent that dissolves the compound poorly at room temperature but completely upon heating. An ethanol/water mixture is a good starting point[1].

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation[7].

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven.

  • Validation: Confirm the purity of the recrystallized product using TLC and melting point analysis.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase or a more volatile solvent. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate), collecting the eluent in fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure desired product and remove the solvent using a rotary evaporator.

  • Validation: Confirm the purity of the final product via TLC, melting point, and NMR.

G cluster_0 Stationary Phase (Silica Gel) cluster_1 Mobile Phase Flow start Mixture of Isomers (Loaded onto Column) isomer_A Isomer A (Less Polar) - Weaker interaction with silica - Higher affinity for mobile phase isomer_B Isomer B (Target, More Polar) - Stronger interaction with silica - Lower affinity for mobile phase elute_A Elutes First (Fraction 1-5) isomer_A->elute_A Travels Faster elute_B Elutes Later (Fraction 6-10) isomer_B->elute_B Travels Slower

Caption: Principle of chromatographic separation of isomers.

References
  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Available at: [Link]

  • Hines, J. V., Uppu, R. M., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8). Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

  • Hines, J. V., Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(2). Available at: [Link]

  • Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19, 5568. Supporting Information available at: [Link]

  • ResearchGate. (2016). Nitration of Acetanilide. ResearchGate. Available at: [Link]

  • Reddy, K. L., et al. (2017). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 10, S2543-S2547. Available at: [Link]

  • Google Patents. (1985). A process for separating nitration isomers of substituted benzene compounds. EP0155441A1.
  • Brainly.in. (2019). In the preparation of p-nitroacetanilide another minor product is formed. What is the compound and how can this be separated from p-nitroacetanilide? Available at: [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]

  • California State University, Long Beach. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Available at: [Link]

  • University of Toronto. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an objecti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an objective, in-depth comparison of analytical methodologies for the characterization and quantification of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, a substituted nitroaromatic compound. As no standard validated methods currently exist for this specific molecule, this guide establishes a framework based on first principles, leveraging data from structurally similar compounds and adhering to internationally recognized validation standards.

The focus will be on the validation of a High-Performance Liquid Chromatography (HPLC) method, the most suitable technique for this analyte, and will compare its performance against key validation parameters. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach.

Part 1: Rationale for Method Selection

The molecular structure of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide dictates the most logical analytical approach. The presence of a substituted phenyl ring and a nitro group creates a strong chromophore, making it an ideal candidate for UV-Vis detection. The acetamide, methoxy, and methyl functional groups confer a degree of polarity that makes it amenable to separation via reverse-phase chromatography.

Comparison of Potential Analytical Techniques:

Technique Applicability to Target Analyte Justification
HPLC-UV Excellent High specificity, sensitivity, and adaptability for non-volatile, polar aromatic compounds. The strong UV absorbance from the nitroaromatic system ensures excellent detection limits.
GC-MS Poor The compound's polarity and probable low volatility would require derivatization, adding complexity and potential for artifact formation.[1]
UV-Vis Spectrophotometry Moderate While useful for simple quantification in pure solutions, it lacks the specificity to separate the analyte from impurities or degradation products, a critical requirement in pharmaceutical analysis.[2]
LC-MS Excellent (for specialized use) Offers higher sensitivity and specificity than HPLC-UV and can provide structural information.[3] However, for routine quantification and purity testing, HPLC-UV is often more robust, cost-effective, and sufficient.

Based on this analysis, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most appropriate and widely applicable technique. This guide will therefore focus on the comprehensive validation of an RP-HPLC-UV method.

Part 2: A Framework for Method Validation

The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[4][5] This is achieved by assessing a specific set of performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6]

The following sections detail the experimental protocols and acceptance criteria for each validation parameter.

Overall Validation Workflow

The validation process follows a logical sequence, starting from system suitability and specificity, and progressing through to robustness.

G cluster_0 Phase 1: Method Setup & Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Detection Limits & Robustness SystemSuitability System Suitability Specificity Specificity & Forced Degradation SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for analytical method validation.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[7][8] This is arguably the most critical validation parameter, as it ensures the signal being measured is solely from the analyte of interest. Forced degradation studies are a key part of establishing specificity.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Mobile phase or sample solvent.

    • Analyte Stock Solution: Prepare a stock solution of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide in a suitable solvent (e.g., Acetonitrile/Water).

    • Impurity-Spiked Solution (if available): Spike the analyte solution with known impurities.

  • Forced Degradation: Subject the analyte solution to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105°C for 24 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by HPLC. Use a photodiode array (PDA) detector to evaluate peak purity for the analyte peak in all stressed samples.

Acceptance Criteria:

  • The analyte peak should be free from co-elution with any degradation products or impurities.

  • Peak purity index (from PDA detector) should be greater than 0.99.

  • The blank should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[9]

Experimental Protocol:

  • Prepare a series of at least five calibration standards from the analyte stock solution.

  • For an assay of a drug substance, the range should typically cover 80% to 120% of the target concentration.[9][10]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • The data points should not show significant deviation from the regression line upon visual inspection.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a placebo or blank matrix with a known quantity of the analyte at different concentration levels.[11]

Experimental Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[11]

  • Spike a known amount of analyte into a blank matrix (if applicable) or prepare solutions of known concentration.

  • Analyze the samples and calculate the percentage recovery for each level.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[12]

    • Prepare a new set of six samples.

Acceptance Criteria:

  • Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Detection & Quantitation Limits (LOD & LOQ)

Causality: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[9][13]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

  • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

  • Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1

  • LOQ: S/N ratio ≈ 10:1, with acceptable precision.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[9]

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Typical variations include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic component).

    • Column temperature (e.g., ± 5 °C).

    • Wavelength (e.g., ± 2 nm).

  • Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak asymmetry, and resolution.

Acceptance Criteria:

  • System suitability parameters should remain within their established limits for all tested variations.

  • The changes should not significantly impact the quantification of the analyte.

Summary of Validation Parameters & Typical Acceptance Criteria
Validation Parameter Typical HPLC-UV Performance Acceptance Criteria
Specificity High (resolves analyte from degradants)Peak Purity > 0.99; No interference
Linearity (R²) > 0.9995≥ 0.999
Range (Assay) 1 - 100 µg/mL80% - 120% of test concentration
Accuracy (% Recovery) 99.0 - 101.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 1.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD ~0.05 µg/mLS/N ≈ 3:1
LOQ ~0.15 µg/mLS/N ≈ 10:1; Precision ≤ 10% RSD
Robustness Unaffected by minor changesSystem suitability passes under all conditions

Part 3: Experimental Protocols & Visualization

Proposed HPLC-UV Method Protocol

This protocol is a well-founded starting point for method development and subsequent validation, based on the analysis of similar nitroaromatic compounds.

Parameter Condition
Instrument HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 310 nm (estimated λmax)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)
Visualization of Key Relationships

The relationship between linearity, accuracy, and precision defines the useful working range of the analytical method.

G cluster_0 Core Performance Metrics Linearity Linearity Range Validated Working Range Linearity->Range Defines boundaries Accuracy Accuracy Accuracy->Range Confirms trueness Precision Precision Precision->Range Ensures reliability

Caption: Interdependence of core validation parameters.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. Rockville, MD. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter1225.pdf]
  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [URL: https://www.pharmtech.
  • ResearchGate. Validation of Analytical Methods. [URL: https://www.researchgate.
  • National Center for Biotechnology Information. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8231019/]
  • Google Patents. Method and assays for quantitation of acetamide in a composition. [URL: https://patents.google.
  • Royal Society of Chemistry. Advances in PAHs/nitro-PAHs fractioning. Analytical Methods. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ay/c0ay00484g]
  • Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc02082a]
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [URL: https://www.chromatographyonline.com/view/validation-stability-indicating-hplc-methods-pharmaceuticals-overview-methodologies-and-case-studies]
  • National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3907797/]
  • U.S. Pharmacopeial Convention. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [URL: https://www.uspbpep.
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Comparative

A Comparative Guide to the Synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the efficient and regioselective construction of highly substituted aromatic compounds is of paramount importance. N-(5-Methoxy-2-methyl-4-nitrophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the efficient and regioselective construction of highly substituted aromatic compounds is of paramount importance. N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a key substituted nitroaromatic compound, valuable as an intermediate in the synthesis of more complex molecules. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction to N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, with a molecular formula of C₁₀H₁₂N₂O₄, is a nitro-derivative of N-(4-methoxy-2-methylphenyl)acetamide. The strategic placement of its functional groups—a methoxy, a methyl, an acetamido, and a nitro group—on the phenyl ring makes it a versatile building block. The presence and relative positions of these groups allow for a variety of subsequent chemical transformations, rendering it a valuable precursor in medicinal chemistry and materials science.

This guide will dissect two logical and commonly employed synthetic strategies:

  • Route 1: Acetylation of the parent aniline followed by regioselective nitration.

  • Route 2: Nitration of the parent aniline followed by acetylation.

We will explore the underlying chemical principles, provide detailed experimental workflows, and present a comparative analysis to guide the synthetic chemist in selecting the most appropriate and efficient route.

Route 1: Acetylation Followed by Nitration

This synthetic approach is a classic example of employing a protecting group strategy to control regioselectivity in electrophilic aromatic substitution. The highly activating amino group of the starting material, 4-methoxy-2-methylaniline, is first converted to a less activating and more sterically hindered acetamido group. This modification tempers the reactivity of the aromatic ring and ensures a predictable outcome in the subsequent nitration step.

Chemical Principles and Mechanistic Insights

The success of this route hinges on the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The acetamido group (-NHCOCH₃) is a moderately activating group and is also ortho, para-directing. In the intermediate, N-(4-methoxy-2-methylphenyl)acetamide, the positions ortho to the powerful methoxy group are C3 and C5. The position ortho to the acetamido group is C6, and the position para is C5. The C5 position is doubly activated by both the methoxy and acetamido groups, making it the most electron-rich and sterically accessible site for electrophilic attack. The electron-donating 4-methoxy group strongly directs nitration to the position ortho to itself (C5), while the acetamido group also directs to this position (para to itself).[1][2] This synergistic directing effect leads to the preferential formation of the desired 5-nitro isomer with high regioselectivity.[1][2]

Experimental Protocols

Step 1: Synthesis of N-(4-methoxy-2-methylphenyl)acetamide

This step involves the N-acetylation of 4-methoxy-2-methylaniline using acetic anhydride. The reaction is typically high-yielding and straightforward.

  • Materials:

    • 4-methoxy-2-methylaniline

    • Acetic anhydride

    • Glacial acetic acid (as solvent, optional) or an inert solvent like dichloromethane

    • Sodium acetate (if using aqueous conditions)

    • Water

    • Ice

  • Procedure (adapted from standard aniline acetylation protocols): [3][4]

    • In a round-bottom flask, dissolve 4-methoxy-2-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride (1.1-1.2 eq) to the cooled solution with continuous stirring.

    • Allow the reaction to stir at room temperature until completion (typically monitored by TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. This typically affords the product in high purity and yield (90-98%).[3]

Step 2: Nitration of N-(4-methoxy-2-methylphenyl)acetamide

This is the critical regioselective step. A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent.

  • Materials:

    • N-(4-methoxy-2-methylphenyl)acetamide

    • Concentrated nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

  • Procedure (a representative protocol based on nitration of similar acetanilides): [5]

    • In a flask, carefully add N-(4-methoxy-2-methylphenyl)acetamide to concentrated sulfuric acid at a low temperature (0-5 °C), ensuring it fully dissolves.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature below 10 °C with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at a low temperature for a designated period, monitoring for completion by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the crude N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

    • Collect the solid product by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or aqueous ethanol.

Visualization of Route 1 Workflow

Route 1: Acetylation followed by Nitration cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration 4-methoxy-2-methylaniline 4-methoxy-2-methylaniline reagents1 Acetic Anhydride (CH₃CO)₂O 4-methoxy-2-methylaniline->reagents1 intermediate N-(4-methoxy-2-methylphenyl)acetamide reagents1->intermediate High Yield reagents2 Conc. HNO₃ / Conc. H₂SO₄ intermediate->reagents2 product N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide reagents2->product High Regioselectivity

Caption: Workflow for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide via Route 1.

Route 2: Nitration Followed by Acetylation

This route reverses the order of the reactions. It involves the direct nitration of the starting aniline, followed by the acetylation of the resulting nitroaniline.

Chemical Principles and Mechanistic Insights

Direct nitration of highly activated anilines like 4-methoxy-2-methylaniline is fraught with challenges. The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. However, under the strongly acidic conditions of nitration (using HNO₃/H₂SO₄), the amino group is protonated to form an anilinium ion (-NH₃⁺). This anilinium group is a strong deactivating group and is meta-directing.[6] Concurrently, the methoxy group remains a strong ortho, para-director. The interplay between the deactivating meta-directing anilinium ion and the activating ortho, para-directing methoxy group can lead to a complex mixture of isomers, significantly reducing the yield of the desired product. Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the electron-rich aniline, forming tarry byproducts.[5][7]

Should the desired intermediate, 4-methoxy-2-methyl-5-nitroaniline, be successfully formed and isolated, its subsequent acetylation is a standard and generally high-yielding transformation.

Experimental Protocols

Step 1: Nitration of 4-methoxy-2-methylaniline

This step is challenging due to the reasons outlined above. A carefully controlled procedure, likely involving protonation of the amine before nitration, would be necessary.

  • Materials:

    • 4-methoxy-2-methylaniline

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

    • A base for neutralization (e.g., sodium hydroxide or ammonium hydroxide)

  • Procedure (a conceptual protocol based on related nitrations): [8]

    • In a flask, slowly add 4-methoxy-2-methylaniline to a stirred, pre-cooled solution of concentrated sulfuric acid to form the anilinium salt. Maintain a low temperature throughout the addition.

    • Cool the resulting solution to 0-5 °C.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, keeping the temperature below 10 °C.

    • Stir the reaction mixture at a low temperature for several hours.

    • Pour the mixture onto crushed ice and carefully neutralize with a base to precipitate the nitroaniline isomers.

    • The desired 4-methoxy-2-methyl-5-nitroaniline would need to be isolated from a likely mixture of isomers and byproducts, requiring extensive purification (e.g., column chromatography), leading to a lower overall yield.

Step 2: Acetylation of 4-methoxy-2-methyl-5-nitroaniline

This step is more straightforward, assuming the nitroaniline intermediate is obtained in sufficient purity.

  • Materials:

    • 4-methoxy-2-methyl-5-nitroaniline

    • Acetic anhydride

    • Glacial acetic acid

  • Procedure (based on the acetylation of 4-methoxy-2-nitroaniline): [9]

    • Dissolve 4-methoxy-2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Add acetic anhydride (1.2 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide by vacuum filtration, wash with water, and dry.

Visualization of Route 2 Workflow

Route 2: Nitration followed by Acetylation cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Acetylation 4-methoxy-2-methylaniline 4-methoxy-2-methylaniline reagents1 Conc. HNO₃ / Conc. H₂SO₄ 4-methoxy-2-methylaniline->reagents1 intermediate 4-methoxy-2-methyl-5-nitroaniline (and isomers) reagents1->intermediate Low Yield & Poor Selectivity reagents2 Acetic Anhydride (CH₃CO)₂O intermediate->reagents2 product N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide reagents2->product High Yield

Caption: Workflow for the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide via Route 2.

Comparative Analysis of Synthesis Routes

To facilitate an objective comparison, the key performance indicators for each route are summarized below.

ParameterRoute 1: Acetylation then NitrationRoute 2: Nitration then AcetylationJustification
Regioselectivity HighLowAcetylation in Route 1 provides excellent control over the position of nitration.[1][2] Direct nitration in Route 2 leads to a mixture of isomers.[5]
Overall Yield Good to ExcellentPoor to ModerateHigh-yielding acetylation and predictable nitration in Route 1 contrast with the low-yielding and difficult-to-purify nitration in Route 2.
Purity of Crude Product HighLowThe clean reaction of Route 1 results in a purer crude product, simplifying purification. Route 2's crude product is a complex mixture.
Purification Simple (Recrystallization)Difficult (Column Chromatography)The high purity of the crude product from Route 1 often only requires recrystallization. Route 2 necessitates more laborious purification methods.
Safety Considerations Standard handling of strong acids and anhydrides. The nitration step is exothermic and requires careful temperature control.In addition to handling strong acids, there is a higher risk of uncontrolled oxidation and formation of tarry byproducts in the nitration step.[5]
Process Scalability HighLowThe predictability and high yield of Route 1 make it more amenable to scale-up. The challenges in controlling Route 2 make it less suitable for large-scale synthesis.

Conclusion and Recommendation

Based on a thorough analysis of the chemical principles and practical considerations, Route 1 (Acetylation followed by Nitration) is the unequivocally superior and recommended synthetic strategy for the preparation of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

The key advantage of Route 1 lies in the use of the acetamido group as a protecting group. This simple, high-yielding step effectively "tames" the highly reactive aniline, enabling a subsequent clean and highly regioselective nitration. This approach minimizes the formation of undesirable isomers and oxidative byproducts, resulting in a higher overall yield and a significantly simpler purification process. For researchers and drug development professionals, the reliability, predictability, and scalability of Route 1 make it the most logical and efficient choice for accessing this valuable chemical intermediate.

References

  • Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19, 5568. Available at: [Link]

  • Hines, J. E. III, et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. Available at: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 6), o470. Available at: [Link]

  • Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. (2025). ResearchGate. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. Available at: [Link]

  • Why nitration of aniline carried out after acetylation give ortho and para major products? (2024). Chemistry Stack Exchange. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. Available at: [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025). ResearchGate. Available at: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. Available at: [Link]

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Validation

A Guide to the Solid-State Architecture of N-Arylacetamide Analogs: A Comparative Crystallographic Analysis

This guide provides an in-depth comparative analysis of the single-crystal X-ray structures of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide and its positional and functional group analogs. In the field of drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the single-crystal X-ray structures of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide and its positional and functional group analogs. In the field of drug development and molecular design, understanding the three-dimensional structure of a molecule is paramount. Crystallography offers an unambiguous view of molecular conformation and the intricate network of intermolecular interactions that govern the solid-state properties of a material. This document is intended for researchers in crystallography, medicinal chemistry, and materials science, offering not just data, but a causal explanation for the observed structural variations.

The compounds discussed are derivatives of 4-alkoxyacetanilides, a class of molecules with historical significance as analgesics, such as phenacetin.[1] The nitrated analogs explored here are of significant interest as they can be formed under biomimetic conditions, representing potential metabolites that may arise during in vivo oxidative stress.[1] By comparing how subtle changes in substituent patterns affect the overall crystal packing, we can gain predictive insights into the solid-state behavior of related compounds.

The Power of Comparative Analysis: Why Substituent Position Matters

The central theme of this guide is the profound impact of substituent placement on molecular conformation and supramolecular assembly. We will dissect how the positioning of nitro and methyl groups on the N-phenylacetamide scaffold dictates a cascade of structural consequences, from intramolecular hydrogen bonding to the overall crystal packing motif. This understanding is crucial for crystal engineering, where the goal is to design new solids with desired physical and chemical properties.[2][3]

Experimental Foundation: From Synthesis to Structure Solution

The validity of any crystallographic analysis rests on the quality of the single crystals and the rigor of the diffraction experiment.[4][5] Here, we outline the generalized protocols for the synthesis, crystallization, and analysis of the title compounds, reflecting established methodologies in the field.

Synthesis Protocol: Acetylation of Nitroanilines

A common and effective route to the N-arylacetamide analogs discussed is the acetylation of the corresponding substituted aniline.

Step-by-Step Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide: [6][7]

  • Dissolution: Dissolve 20 mmol of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid in a suitable flask.

  • Acetylation: Add 24 mmol of acetic anhydride to the solution.

  • Reaction: Stir the mixture continuously at room temperature for approximately 18 hours.

  • Isolation: Dry the reaction mixture under vacuum to remove the solvent.

  • Purification: Purify the resulting residue by recrystallizing it twice from an aqueous solution to yield the final product. A similar approach involves dissolving the aniline in dichloromethane under an argon atmosphere, followed by the dropwise addition of acetic anhydride.[8]

Crystallization Protocol: Slow Evaporation & Cooling

Growing diffraction-quality single crystals is often the most challenging step. For these acetamide derivatives, methods involving slow cooling or evaporation have proven successful.

  • Method: Crystals are typically grown by preparing a hot, nearly saturated solution of the purified compound in a suitable solvent (e.g., water or an alcohol-water mixture).[6][7] The solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate over several days. This slow process minimizes nucleation events and encourages the growth of larger, more ordered single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The definitive determination of a molecule's three-dimensional structure is achieved through SC-XRD.[9][10] This technique provides precise measurements of atomic positions, bond lengths, and bond angles.[4]

The general workflow for data collection and structure refinement is depicted below:

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase crystal Mount Single Crystal diffractometer Collect Diffraction Data (e.g., Bruker APEXII) crystal->diffractometer X-ray Beam integration Data Integration & Scaling (e.g., SAINT) diffractometer->integration solve Solve Structure (e.g., SHELXT) integration->solve hkl file refine Refine Structure (e.g., SHELXL) solve->refine Initial Model cif Final CIF & Validation refine->cif Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis

The following sections compare the crystal structures of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide with its key analogs. The analysis focuses on how the interplay of steric and electronic effects, driven by substituent changes, manifests in the solid state.

Core Compound: N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

In this molecule, the phenyl ring serves as a scaffold for four substituents. Steric hindrance between the adjacent acetamide and methyl groups forces the acetamide moiety to twist significantly out of the phenyl plane.[1][11]

  • Conformation: The acetamide group is twisted by a substantial 47.24° relative to the phenyl ring.[11] The nitro group is only moderately twisted (12.03°), while the methoxy group is nearly coplanar.[11]

  • Intermolecular Interactions: Crucially, the absence of a nitro group ortho to the amide N-H allows for a classic intermolecular hydrogen bond. The amide N-H group donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, forming one-dimensional chains that propagate through the crystal.[1][11] The 2-methyl group does not participate in specific hydrogen bonding but influences packing through van der Waals contacts.[1]

Analog 1: N-(4-Methoxy-2-nitrophenyl)acetamide (The Ortho-Nitro Isomer)

Shifting the nitro group to the 2-position (ortho to the acetamide) introduces a profound change in the hydrogen bonding pattern.

  • Conformation: The acetamide group is still twisted out of the phenyl plane (25.4°), but less so than in the 2-methyl-5-nitro analog.[6][12] The nitro group is twisted by 12.8°.[6][12]

  • Intermolecular Interactions: The key feature is the formation of a strong intramolecular N-H···O hydrogen bond between the amide proton and an oxygen atom of the ortho-nitro group.[1][6] This internal hydrogen bond satisfies the primary hydrogen bond donor. Consequently, the strong chain-forming intermolecular hydrogen bonds seen in the core compound are absent.[1] Instead, the crystal packing is dominated by weaker contacts, resulting in a herringbone motif where adjacent phenyl rings are inclined at approximately 65°.[1][6]

Analog 2: N-(4-Methoxy-3-nitrophenyl)acetamide (The Meta-Nitro Isomer)

Placing the nitro group at the 3-position (meta to the acetamide) removes both the steric clash of the 2-methyl group and the possibility of an intramolecular N-H···O hydrogen bond.

  • Conformation: This molecule is significantly more planar. The acetamide group lies nearly in the plane of the aromatic ring.[1][13] The nitro group, however, is twisted out of the plane by about 30° and is disordered over two positions.[13]

  • Intermolecular Interactions: With no intramolecular acceptor available, the amide N-H group again forms intermolecular hydrogen bonds. However, in this case, the acceptor is a nitro oxygen atom on a neighboring molecule, not the amide carbonyl oxygen.[1][13] This interaction also generates chains within the crystal.[13]

Summary of Key Structural Parameters

The following table summarizes the critical conformational and hydrogen bonding differences between the analogs.

CompoundAcetamide-Ring Dihedral AngleNitro-Ring Dihedral AngleDominant N-H···O Hydrogen Bond Type
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide 47.2°[1][11]12.0°[1][11]Intermolecular (N-H···O=C), forming amide chains[1][11]
N-(4-Methoxy-2-nitrophenyl)acetamide 25.4°[6][12]12.8°[6][12]Intramolecular (N-H···O-N)[1][6]
N-(4-Methoxy-3-nitrophenyl)acetamide Nearly Coplanar (~0°)[13]~30° (disordered)[13]Intermolecular (N-H···O-N), forming chains to nitro group[1][13]
Logical Relationship of Structure

The interplay between substituent position and hydrogen bonding can be visualized as a decision-making process at the molecular level.

structure_logic start Is Nitro Group Ortho to Acetamide? node_yes YES: Intramolecular N-H···O bond forms. Molecule packs via weaker forces (e.g., Herringbone Motif) start->node_yes Yes node_no NO: Intermolecular H-bond is favored. start->node_no No sub_q What is the best intermolecular acceptor? node_no->sub_q acceptor_amide Amide Carbonyl (O=C): Forms classic amide-amide chains. sub_q->acceptor_amide e.g., 2-Me-5-Nitro acceptor_nitro Nitro Group Oxygen (O-N): Forms chains via nitro groups. sub_q->acceptor_nitro e.g., 3-Nitro

Figure 2: Logical flow dictating the primary hydrogen bonding motif based on nitro group position.

Conclusion and Outlook

This comparative guide demonstrates that minor alterations to the substitution pattern on an N-phenylacetamide ring lead to predictable and significant changes in its solid-state structure. The presence or absence of an ortho-nitro group acts as a switch, toggling the hydrogen bonding scheme between intramolecular and intermolecular motifs. This, in turn, dictates the entire supramolecular assembly. For the medicinal chemist, this highlights how different isomers of a drug candidate might exhibit varied solid-state properties, such as solubility and stability, due to distinct packing arrangements. For the materials scientist, this provides a clear example of how supramolecular synthons can be rationally designed by selecting appropriate functional group placements to engineer crystal structures with desired network topologies.

References

  • Hines, J. E. III, Deere, C. J., Fronczek, F. R. & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, In Press. [Link]

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  • Hines, J. E. III, Deere, C. J., Fronczek, F. R. & Uppu, R. M. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]

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  • Hines, J. E. III, Deere, C. J., Fronczek, F. R. & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]

  • Wagle, S., et al. (2009). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Journal of Young Pharmacists. [Link]

  • Guesmi, R., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-dipyridyl-perylene tetracarboxylic diimide. IUCrJ. [Link]

  • Spackman, M. A. & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. [Link]

  • Chmovzh, T. N., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]

  • Mague, J. T., et al. (2023). Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. National Center for Biotechnology Information. [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Assessment of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug discovery. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of a key synthetic intermediate, N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. Our focus is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, typically achieved through the nitration of N-(4-methoxy-2-methylphenyl)acetamide, presents a significant analytical challenge: the potential for the formation of structurally similar impurities, most notably positional isomers.[1][2] The directing effects of the methoxy and acetamido groups on the aromatic ring can lead to the formation of not only the desired 4-nitro isomer but also other isomers, which may have different toxicological and pharmacological profiles. Therefore, a multi-faceted analytical approach is imperative to ensure the purity of the final product.

This guide will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the purity assessment of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide. We will provide supporting experimental data, detailed protocols, and visual workflows to empower you to make informed decisions in your analytical strategy.

The Synthetic Landscape and Potential Impurities

The primary route to N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide involves the electrophilic nitration of N-(4-methoxy-2-methylphenyl)acetamide. The interplay of the activating methoxy group and the ortho-, para-directing, yet deactivating, acetamido group, along with the methyl group, can result in a mixture of products.

A critical aspect of purity assessment is the identification and quantification of potential process-related impurities and degradation products. The most probable impurities in the synthesis of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide include:

  • Positional Isomers: Such as N-(5-Methoxy-2-methyl-6-nitrophenyl)acetamide and N-(3-Methoxy-2-methyl-4-nitrophenyl)acetamide.

  • Unreacted Starting Material: N-(4-methoxy-2-methylphenyl)acetamide.

  • Di-nitrated Products: Formed under harsh nitrating conditions.

  • By-products from side reactions: Depending on the specific synthetic conditions.

The ability of an analytical technique to resolve and quantify these closely related species is a key determinant of its suitability.

cluster_synthesis Synthesis cluster_impurities Potential Impurities Starting Material N-(4-methoxy-2-methylphenyl)acetamide Nitration Electrophilic Nitration (e.g., HNO3/H2SO4) Starting Material->Nitration Product N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Nitration->Product Isomers Positional Isomers (e.g., 6-nitro) Nitration->Isomers Unreacted Unreacted Starting Material Nitration->Unreacted Dinitrated Di-nitrated By-products Nitration->Dinitrated

Caption: Synthetic pathway and potential impurities.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a critical decision driven by factors such as specificity, sensitivity, speed, and the nature of the information required. The following table provides a comparative overview of the key techniques for the purity assessment of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Differential partitioning of analytes between a stationary and a mobile phase.Differential migration of analytes on a stationary phase via capillary action of a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Use Quantitative purity determination and impurity profiling.Qualitative screening, reaction monitoring, and preliminary purity assessment.Structural elucidation and quantitative purity determination (qNMR).Molecular weight determination and structural information through fragmentation.
Specificity High, especially with optimized methods for isomer separation.Moderate, dependent on the solvent system.Very high, provides detailed structural information.Very high, provides exact mass and fragmentation patterns.
Sensitivity High (ng to pg range).Moderate (µg to ng range).Moderate, requires higher sample concentration.Very high (pg to fg range).
Quantitation Excellent, highly accurate and precise.Semi-quantitative at best with densitometry.Excellent for qNMR with an internal standard.[3]Can be quantitative with appropriate standards.
Throughput Moderate, serial analysis.High, parallel analysis of multiple samples.Low, longer acquisition times.High, can be coupled with fast separation techniques.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC method can effectively separate the target compound from its closely related impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For improved resolution of positional isomers, a column with a phenyl or pentafluorophenyl (PFP) stationary phase can be advantageous.[4]

    • Mobile Phase: A gradient elution is typically employed for optimal separation of a range of impurities.

      • Solvent A: 0.1% Phosphoric acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      Time (min) % Solvent B
      0 30
      15 70
      20 70
      22 30

      | 25 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 320 nm. The DAD allows for peak purity analysis by comparing spectra across a single peak.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak identification can be confirmed by comparing retention times with those of known standards or by collecting fractions for analysis by other techniques like MS or NMR.

Sample Synthesized Compound HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV/DAD Detector Separation->Detection Chromatogram Chromatogram (Purity Assessment) Detection->Chromatogram

Caption: HPLC analytical workflow for purity assessment.

Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool

TLC is an invaluable technique for rapid, qualitative assessment of reaction progress and for preliminary purity checks. Its simplicity and low cost make it an ideal first-line analytical tool.

  • Materials:

    • TLC Plates: Silica gel 60 F254 plates.

    • Developing Chamber: A glass tank with a lid.

    • Mobile Phase (Developing Solvent): A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Procedure:

    • Dissolve a small amount of the synthesized product in a suitable solvent (e.g., acetone or ethyl acetate).

    • Spot the solution onto the baseline of the TLC plate using a capillary tube.

    • Place the plate in the developing chamber containing the mobile phase.

    • Allow the solvent front to ascend near the top of the plate.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (254 nm). Impurities will appear as separate spots with different Rf values.

  • Interpretation:

    • A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.

    • The Rf value (Ratio of fronts) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Quantification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous identification of the desired product and any structurally related impurities. Furthermore, quantitative NMR (qNMR) can be employed for highly accurate purity determination.[5]

For N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide, the expected ¹H NMR signals would include:

  • Singlets for the aromatic protons.

  • A singlet for the methoxy group protons.

  • A singlet for the methyl group protons on the aromatic ring.

  • A singlet for the acetamido methyl protons.

  • A broad singlet for the amide N-H proton.

The chemical shifts of the aromatic protons are particularly sensitive to the substitution pattern. The presence of signals corresponding to other isomers would be a clear indication of impurity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • For quantitative analysis (qNMR), a known amount of an internal standard with a signal that does not overlap with the analyte signals is added.

  • Data Analysis:

    • Integrate the signals corresponding to the target compound and any visible impurities.

    • The purity can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Mass Spectrometry (MS): Definitive Molecular Weight and Fragmentation Insights

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, valuable structural information. It is a highly sensitive technique that can detect impurities even at very low levels.

In an Electron Ionization (EI) mass spectrum, N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (MW = 224.22 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 224. Subsequent fragmentation could involve the loss of the acetyl group, the nitro group, or other characteristic fragments. The presence of peaks corresponding to the molecular weights of potential impurities would confirm their presence.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Introduction: The sample can be introduced directly via a solids probe or after separation by GC or LC.

  • Ionization: Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the main component.

    • Analyze the fragmentation pattern to corroborate the structure.

    • Search for peaks corresponding to the molecular weights of expected impurities.

Start Synthesized Product TLC_Screen TLC Screening (Qualitative) Start->TLC_Screen HPLC_Quant HPLC Analysis (Quantitative Purity) TLC_Screen->HPLC_Quant Proceed if promising Impure Further Purification Required TLC_Screen->Impure Significant impurities NMR_Confirm NMR Spectroscopy (Structural Confirmation) HPLC_Quant->NMR_Confirm Confirm structure of main peak HPLC_Quant->Impure Impurities detected MS_Confirm Mass Spectrometry (MW Confirmation) NMR_Confirm->MS_Confirm Confirm MW Pure Product Meets Purity Specs MS_Confirm->Pure All data consistent

Caption: Integrated workflow for purity assessment.

Conclusion: A Holistic and Validated Approach

The purity assessment of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide necessitates a strategic and multi-technique approach. While TLC offers a rapid and invaluable tool for initial screening and reaction monitoring, HPLC stands as the definitive method for accurate and precise quantification of purity and impurity profiles. NMR and Mass Spectrometry provide the orthogonal, confirmatory data essential for unambiguous structural verification of the target compound and the identification of any co-eluting or structurally similar impurities.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating purity profile, ensuring the quality and integrity of this critical synthetic intermediate. This rigorous analytical characterization is not merely a procedural requirement but a fundamental pillar of scientific integrity and the development of safe and effective pharmaceuticals.

References

  • Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(6), x230470. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8), x220277. [Link]

  • MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(1), 345. [Link]

  • Claridge, T. D. W. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Gergely, A. (2002). Impurity profiling of pharmaceuticals by thin-layer chromatography. Journal of Planar Chromatography -- Modern TLC, 15(5), 315-322. [Link]

  • Marion, D. (2013). An introduction to biological NMR spectroscopy. Molecular & Cellular Proteomics, 12(11), 3006-3025. [Link]

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Validation

A Spectroscopic Guide to Differentiating Isomers of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

In the landscape of pharmaceutical research and drug development, the unambiguous identification of molecular structure is paramount. Isomeric purity is not merely a matter of academic interest; it is a critical determin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification of molecular structure is paramount. Isomeric purity is not merely a matter of academic interest; it is a critical determinant of a drug candidate's efficacy, safety, and toxicity profile. Even subtle differences in the substitution pattern on an aromatic ring can lead to profound changes in biological activity. This guide provides a comprehensive framework for the spectroscopic differentiation of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide from its potential positional isomers, leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Our focus is to equip researchers, scientists, and drug development professionals with not just the data, but the underlying principles and practical methodologies to confidently distinguish between these closely related compounds. Every experimental choice described herein is grounded in established spectroscopic principles, ensuring a self-validating and robust analytical workflow.

The Challenge of Isomerism

The synthesis of substituted aromatic compounds can often yield a mixture of positional isomers. In the case of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (our target molecule), the nitration of a precursor like N-(5-Methoxy-2-methylphenyl)acetamide could potentially lead to the nitro group being introduced at different positions on the phenyl ring. For the purpose of this guide, we will compare our target molecule with two of its plausible isomers:

  • Target Molecule: N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

  • Isomer 1: N-(3-Methoxy-6-methyl-2-nitrophenyl)acetamide

  • Isomer 2: N-(5-Methoxy-2-methyl-6-nitrophenyl)acetamide

The structural differences, while seemingly minor, create unique electronic and steric environments for the nuclei and functional groups within each molecule. These differences are the key to their spectroscopic differentiation.

cluster_target Target Molecule cluster_isomers Potential Isomers target N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide isomer1 N-(3-Methoxy-6-methyl-2-nitrophenyl)acetamide target->isomer1 Positional Isomerism isomer2 N-(5-Methoxy-2-methyl-6-nitrophenyl)acetamide target->isomer2 Positional Isomerism

Caption: Logical relationship between the target molecule and its potential positional isomers.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: The Power of Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the immediate electronic environment of each proton. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons provide a unique fingerprint for each isomer.

Key Predictive Insights:

  • Aromatic Protons: The substitution pattern dictates the relationship between the remaining protons on the aromatic ring. For our target molecule, we expect two singlets in the aromatic region, as the two aromatic protons have no adjacent protons to couple with. In contrast, the isomers would likely show doublets due to ortho-coupling between adjacent protons.

  • Substituent Effects: The electron-donating methoxy group (-OCH₃) and methyl group (-CH₃) will shield nearby protons, shifting their signals upfield (to a lower ppm value). Conversely, the electron-withdrawing nitro group (-NO₂) and acetamido group (-NHCOCH₃) will deshield adjacent protons, shifting their signals downfield (to a higher ppm value).

  • Steric Hindrance: Steric hindrance between adjacent substituents can influence the planarity of the molecule, which in turn affects the electronic environment and chemical shifts. For instance, a nitro group ortho to the bulky acetamido group can cause the amide plane to twist out of the aromatic ring's plane[1][2].

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Target Molecule Isomer 1 Isomer 2
Aromatic H~8.0 ppm (s)~7.5 ppm (d)~7.8 ppm (s)
Aromatic H~6.8 ppm (s)~7.0 ppm (d)~7.2 ppm (s)
-OCH₃~3.9 ppm (s)~3.9 ppm (s)~3.9 ppm (s)
Ring -CH₃~2.3 ppm (s)~2.5 ppm (s)~2.3 ppm (s)
-NH~9.5 ppm (s, br)~10.0 ppm (s, br)~9.8 ppm (s, br)
-COCH₃~2.2 ppm (s)~2.2 ppm (s)~2.2 ppm (s)

(Note: These are estimated values. 's' denotes singlet, 'd' denotes doublet, 'br' denotes broad.)

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Key Predictive Insights:

  • Ipso-Carbons: The carbons directly attached to the substituents (ipso-carbons) will have distinct chemical shifts. The carbon attached to the nitro group will be significantly deshielded, appearing at a high ppm value.

  • Symmetry: The symmetry of the molecule can be inferred from the number of unique carbon signals.

Table 2: Predicted ¹³C NMR Aromatic Carbon Signals (in CDCl₃, 100 MHz)

Carbon Position Target Molecule Isomer 1 Isomer 2
C-NHCOCH₃~135 ppm~138 ppm~136 ppm
C-CH₃~128 ppm~130 ppm~129 ppm
C-H~125 ppm~120 ppm~122 ppm
C-NO₂~145 ppm~150 ppm~148 ppm
C-OCH₃~155 ppm~152 ppm~154 ppm
C-H~110 ppm~115 ppm~112 ppm

(Note: These are estimated values.)

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these specific isomers, subtle shifts in vibrational frequencies can provide supporting evidence.

Key Predictive Insights:

  • N-O Stretching: Aromatic nitro compounds exhibit two strong, characteristic stretching bands for the N-O bond[3][4]. The asymmetric stretch typically appears between 1550-1475 cm⁻¹, and the symmetric stretch between 1360-1290 cm⁻¹[3]. The exact position can be influenced by the electronic effects of other substituents[5].

  • C=O Stretching: The amide carbonyl (C=O) stretch is a strong band typically found around 1660-1680 cm⁻¹.

  • N-H Stretching: The amide N-H stretch appears as a moderate band around 3250-3300 cm⁻¹. The presence of intramolecular hydrogen bonding, for example between the N-H and an ortho-nitro group, can cause this band to broaden and shift to a lower wavenumber[1][2]. Isomer 1 and Isomer 2, with a nitro group ortho to the acetamido group, would be expected to show this intramolecular hydrogen bonding, a feature absent in the target molecule[1].

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Vibrational Mode Target Molecule Isomer 1 & 2
N-H Stretch~3300 (sharp)~3250 (broad)
C-H (Aromatic)~3100-3000~3100-3000
C=O Stretch~1670~1680
N-O Asymmetric Stretch~1520~1530
N-O Symmetric Stretch~1340~1350
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula (C₁₀H₁₂N₂O₄, MW: 224.22 g/mol )[6]. While all isomers will have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can differ based on the stability of the resulting fragments.

Key Predictive Insights:

  • Molecular Ion Peak: All isomers will show a molecular ion peak (M⁺) at m/z = 224.

  • Fragmentation: Common fragmentation pathways for acetanilides include the loss of ketene (CH₂=C=O, 42 Da) and the acetyl group (CH₃CO, 43 Da). For nitrophenyl compounds, losses of NO (30 Da) and NO₂ (46 Da) are also characteristic[7]. The "ortho effect," where a substituent interacts with an ortho group during fragmentation, can lead to unique fragment ions for Isomers 1 and 2 that would be absent for the target molecule[7].

cluster_workflow Analytical Workflow start Sample Mixture nmr ¹H & ¹³C NMR start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms uv UV-Vis Spectroscopy start->uv data Correlate Data nmr->data ir->data ms->data uv->data end Isomer Identification data->end

Caption: A typical workflow for the spectroscopic differentiation of isomers.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents. Aromatic nitro compounds typically show strong absorptions[8].

Key Predictive Insights:

  • The λ_max for aromatic nitro compounds is influenced by other substituents on the ring[9][10]. The combination of electron-donating and electron-withdrawing groups can lead to significant bathochromic (red) shifts.

  • While subtle, each isomer will likely have a slightly different λ_max and molar absorptivity, which can be used for quantitative analysis of mixtures once pure standards are characterized[11]. For instance, nitroanilines show distinct absorption spectra based on the substitution pattern[12].

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a spectral width of ~16 ppm.

    • Use a 90° pulse and a relaxation delay of 5 seconds to ensure quantitative integration.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~250 ppm.

    • Use a 30° pulse and a relaxation delay of 2 seconds.

    • Acquire several hundred to a few thousand scans, depending on the sample concentration.

  • Data Processing: Process the FID using an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Protocol 2: IR Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans for a good quality spectrum.

  • Data Processing: The spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Acquisition (EI):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Processing: Identify the molecular ion peak and analyze the major fragment ions. Compare the fragmentation patterns between the different samples.

Conclusion

The differentiation of N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide and its positional isomers is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed. ¹H NMR spectroscopy serves as the primary tool for unambiguous structure elucidation, providing clear distinctions in the aromatic region based on proton coupling and substituent effects. ¹³C NMR, IR, and Mass Spectrometry provide crucial confirmatory data, verifying the carbon skeleton, functional groups, molecular weight, and offering insights into fragmentation pathways that can further distinguish the isomers. By correlating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in their structural assignments, a critical step in advancing drug discovery and development projects.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. Available at: [Link][13]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81, 685-689. Available at: [Link][1][2]

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  • Hines, J. B., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220288. Available at: [Link][14]

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Comparative

A Technical Guide to the Reactivity of the Nitro Group in N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate is largely dictated by the reactivity of its constituent functional groups, particularly the nitro moiety. This guide provides a comparative analysis of the reactivity of the nitro group in this specific molecular context, exploring its susceptibility to reduction and its role in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr). We will delve into the electronic and steric factors that govern its chemical behavior, presenting a framework for predicting its reactivity relative to other nitroaromatic compounds. This guide is intended to be a valuable resource for chemists designing synthetic routes and developing structure-activity relationships for novel therapeutics.

Molecular Architecture and its Influence on Reactivity

The reactivity of the nitro group in N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is intricately governed by the interplay of electronic and steric effects exerted by the other substituents on the benzene ring.

Electronic Effects:

  • Nitro Group (-NO₂): A strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, especially at the ortho and para positions.

  • Methoxy Group (-OCH₃): An electron-donating group through resonance (+M) and electron-withdrawing through induction (-I). The resonance effect is dominant, making it an activating group and an ortho, para-director in electrophilic aromatic substitution.[1] In the context of nucleophilic aromatic substitution, its electron-donating nature can decrease the reactivity of the ring.

  • Acetamido Group (-NHCOCH₃): A moderately activating, ortho, para-directing group in electrophilic aromatic substitution due to the lone pair on the nitrogen atom.[1] However, the carbonyl group's electron-withdrawing nature attenuates this effect compared to an amino group. Its impact on nucleophilic aromatic substitution is less pronounced but it is generally considered to be weakly deactivating.

  • Methyl Group (-CH₃): A weak electron-donating group through induction (+I) and hyperconjugation.

Steric Effects:

The arrangement of the substituents on the aromatic ring introduces significant steric hindrance. Crystallographic data reveals that the acetamide group is twisted considerably out of the phenyl plane, with a dihedral angle of approximately 47.24°.[2] The nitro group is also slightly twisted, with a dihedral angle of about 12.03°.[2] This steric crowding around the nitro group can influence its accessibility to reagents and catalysts.

The following diagram illustrates the interplay of these electronic effects on the aromatic ring:

Electronic_Effects cluster_molecule N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide Ring Benzene Ring NO2 NO₂ (Strong -I, -M) Ring->NO2 Electron Withdrawing OCH3 OCH₃ (Strong +M, Weak -I) OCH3->Ring Electron Donating NHCOCH3 NHCOCH₃ (Moderate +M, Weak -I) NHCOCH3->Ring Electron Donating CH3 CH₃ (Weak +I) CH3->Ring Electron Donating

Caption: Electronic contributions of substituents in N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide.

Reactivity Comparison: Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The rate and selectivity of this reaction are highly dependent on the electronic and steric environment of the nitro group.

Comparison with Simpler Nitroarenes

To understand the reactivity of the nitro group in our target molecule, we can compare it to simpler, related structures.

CompoundKey SubstituentsExpected Relative Rate of ReductionRationale
Nitrobenzene -NO₂BaselineThe simplest aromatic nitro compound.
p-Nitroanisole -NO₂, -OCH₃ (para)SlowerThe electron-donating methoxy group increases electron density on the ring, making the nitro group less electrophilic and thus harder to reduce.
p-Nitrotoluene -NO₂, -CH₃ (para)SlowerThe weakly electron-donating methyl group has a similar, but less pronounced, effect to the methoxy group.
N-(4-nitrophenyl)acetamide -NO₂, -NHCOCH₃ (para)SlowerThe acetamido group is electron-donating by resonance, increasing electron density and slowing the reduction.
N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide -NO₂, -OCH₃, -NHCOCH₃, -CH₃SlowestThe cumulative electron-donating effects of the methoxy, acetamido, and methyl groups significantly increase the electron density of the aromatic ring, making the nitro group less susceptible to reduction compared to the other compounds. Additionally, steric hindrance from the ortho methyl and meta acetamido groups may impede access of the reducing agent to the nitro group.
Experimental Protocols for Nitro Group Reduction

1. Catalytic Hydrogenation

This is a widely used and generally efficient method for nitro group reduction.

Protocol:

  • Dissolution: Dissolve N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and flush with hydrogen gas (this should be repeated three times). Maintain a positive pressure of hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-(4-amino-5-methoxy-2-methylphenyl)acetamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • Catalyst: Pd/C is a common and effective catalyst for the hydrogenation of nitroarenes.[3] Platinum-based catalysts can also be used, but palladium is often preferred for its chemoselectivity.[4]

  • Solvent: Protic solvents like ethanol and methanol are excellent for dissolving the starting material and for facilitating the reaction on the catalyst surface.

  • Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric pressure is often sufficient and safer for laboratory-scale synthesis.

The following diagram outlines the catalytic hydrogenation workflow:

Catalytic_Hydrogenation_Workflow Start Start: N-(5-Methoxy-2-methyl- 4-nitrophenyl)acetamide Dissolution Dissolve in Ethanol Start->Dissolution Catalyst Add 10% Pd/C Dissolution->Catalyst Hydrogenation Hydrogenate (H₂, 1-4 atm) Catalyst->Hydrogenation Monitoring Monitor by TLC/LC-MS Hydrogenation->Monitoring Filtration Filter through Celite Monitoring->Filtration Reaction Complete Evaporation Evaporate Solvent Filtration->Evaporation Product Product: N-(4-amino-5-methoxy- 2-methylphenyl)acetamide Evaporation->Product SNAr_Mechanism Start Ar-X + Nu⁻ Intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Start->Intermediate Attack of Nucleophile Product Ar-Nu + X⁻ Intermediate->Product Loss of Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of the nitro group in N-(5-Methoxy-2-methyl-4-nitrophenyl)acetamide is a nuanced interplay of potent electronic and steric factors. The presence of multiple electron-donating groups (methoxy, acetamido, and methyl) significantly increases the electron density of the aromatic ring, making the nitro group less electrophilic and therefore less reactive towards reduction compared to simpler nitroarenes. Similarly, these electron-donating groups would disfavor nucleophilic aromatic substitution by reducing the ring's electrophilicity. Furthermore, the steric hindrance imposed by the ortho-methyl and meta-acetamido groups can impede the approach of reagents to the nitro group and adjacent positions.

For researchers and drug development professionals, this understanding is critical. When planning synthetic transformations involving the nitro group of this molecule, harsher reaction conditions (e.g., higher temperatures, longer reaction times, or more potent reagents) may be necessary for reductions compared to less substituted nitroarenes. For potential SNAr reactions, the inherent deactivation by the electron-donating groups must be considered, and strategies to enhance reactivity may be required. This guide provides the foundational knowledge to make informed decisions in the synthesis and derivatization of this important class of compounds.

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